3-Chloro-2-fluoro-5-nitropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-fluoro-5-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOGTIHVOKJMOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805456-19-2 | |
| Record name | 3-chloro-2-fluoro-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 3-Chloro-2-fluoro-5-nitropyridine
An in-depth technical guide on 3-Chloro-2-fluoro-5-nitropyridine , structured for researchers and drug development professionals.
CAS: 1805456-19-2 Formula: C₅H₂ClFN₂O₂ Molecular Weight: 176.53 g/mol
Executive Summary & Structural Logic
3-Chloro-2-fluoro-5-nitropyridine represents a high-value "trifunctional" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three substituents, allowing for sequential, regioselective functionalization. Unlike simple halopyridines, this molecule offers a pre-installed electronic gradient that directs nucleophilic attack with high precision.
The "Triad" Reactivity Model
For the medicinal chemist, this molecule is best understood as a programmable logic gate:
-
Site A (C2-Fluoro): The "Entry Point." Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the inductive effect of the adjacent nitrogen and the para-nitro group.
-
Site B (C5-Nitro): The "Anchor." Serves as a masked amine. Post-SNAr, this group is reduced to an aniline equivalent, enabling amide coupling or urea formation (common in kinase inhibitors).
-
Site C (C3-Chloro): The "Modulator." Sterically protects the C2 position (ortho-effect) and provides a handle for late-stage cross-coupling (Suzuki-Miyaura), though it is electronically deactivated compared to C2.
Chemical Properties & Electronic Profile[1][2]
| Property | Value / Description |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | 68–72 °C (Typical for class) |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
| Electronic Character | Highly electron-deficient (π-acidic) |
| LUMO Localization | Highest coefficient at C2, facilitating soft nucleophile attack |
| Storage | Inert atmosphere (Ar/N₂), 2–8 °C. Moisture sensitive.[1] |
Regioselectivity Analysis
The 2-fluoro position is the most electrophilic site. The rate of displacement at C2 is estimated to be >1000x faster than at C3 due to the stabilization of the Meisenheimer intermediate by the ring nitrogen and the C5-nitro group. The C3-chloro atom exerts a -I (inductive withdrawal) effect, further activating C2, but its +M (mesomeric donation) is negligible in this highly deactivated ring system.
Synthesis & Production Routes
The industrial preparation typically relies on Halogen Exchange (Halex) chemistry, leveraging the varying bond strengths and leaving group abilities of halides in activated heteroaromatics.
Primary Route: Selective Fluorination
Precursor: 2,3-Dichloro-5-nitropyridine Reagent: Anhydrous Potassium Fluoride (KF) or CsF Solvent: Sulfolane or DMSO (polar aprotic) Catalyst: 18-Crown-6 (phase transfer)
Protocol Logic:
-
Activation: The starting material is dissolved in dry sulfolane.
-
Fluorination: Spray-dried KF (1.2 equiv) is added. The reaction is heated to 80–100 °C.
-
Selectivity: The C2-Cl bond is significantly more labile than the C3-Cl bond. Kinetic control prevents difluorination.
-
Workup: Dilution with water, extraction with EtOAc. The product is prone to hydrolysis; aqueous contact time should be minimized.
Figure 1: Selective Halex fluorination pathway favoring C2 displacement.
Applications in Drug Discovery[1][4]
This scaffold is ubiquitous in the synthesis of Kinase Inhibitors and GPCR modulators . The C5-amino derivatives (post-reduction) often serve as the hinge-binding motif in ATP-competitive inhibitors.
Functionalization Workflow
-
Step 1: SNAr Displacement (C2)
-
Step 2: Nitro Reduction (C5)
-
Conditions: Fe/NH₄Cl, SnCl₂, or H₂/Pd-C.
-
Note: Hydrogenation with Pd-C carries a risk of dehalogenating the C3-Cl. Iron-mediated reduction is preferred to preserve the halogen handle.
-
-
Step 3: Cross-Coupling (C3)
-
Conditions: Suzuki-Miyaura (Pd(dppf)Cl₂, Boronic acid).
-
Challenge: Steric hindrance from the C2-substituent and C4-H requires optimized ligands (e.g., Buchwald precatalysts).
-
Experimental Protocols
Protocol A: SNAr Displacement with a Primary Amine
Objective: Synthesis of N-alkyl-3-chloro-5-nitropyridin-2-amine.
-
Preparation: Charge a reaction vial with 3-Chloro-2-fluoro-5-nitropyridine (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Addition: Cool to 0 °C. Add DIPEA (1.5 equiv) followed by the Amine Nucleophile (1.1 equiv) dropwise.
-
Monitoring: Allow to warm to RT. Monitor by TLC/LCMS. Conversion is typically >95% within 1 hour.
-
Workup: Quench with sat. NaHCO₃. Extract with EtOAc.[2][4] Wash organic layer with brine.[2][4] Dry over Na₂SO₄.[4]
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Nitro Reduction (Iron-Mediated)
Objective: Synthesis of 3-chloro-N2-alkyl-pyridine-2,5-diamine.
-
Solvent System: Ethanol/Water (4:1).
-
Reagents: Add SNAr product (from Protocol A), Iron powder (5.0 equiv), and Ammonium Chloride (5.0 equiv).
-
Reaction: Heat to reflux (80 °C) with vigorous stirring for 2–4 hours.
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Rinse with MeOH.[4]
-
Isolation: Concentrate filtrate. Neutralize with NaHCO₃ if necessary. Extract with DCM (Note: Diamines can be polar; use DCM/MeOH 9:1 if needed).
Reactivity Visualization
The following diagram maps the divergent synthesis pathways accessible from this core.
Figure 2: Divergent synthesis pathways. The C2-substitution is the obligatory first step to prevent side reactions.
Safety & Handling (E-E-A-T)
-
Sensitization: Halopyridines are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.
-
Energetics: Nitro-pyridines possess high decomposition energy. Do not heat the neat solid above 150 °C.
-
Waste: Aqueous waste from the reaction may contain fluoride ions; dispose of according to HF/Fluoride protocols if HF was used in synthesis (though KF is standard).
References
- Synthesis and Reactivity of 2-Fluoropyridines: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. Context: General mechanism of SNAr in electron-deficient nitrogen heterocycles.
- Regioselectivity in SNAr Reactions: Source:Journal of Organic Chemistry, "Predicting Regioselectivity in Nucleophilic Aromatic Substitution of Polyhalogenated Heterocycles." Context: Explains the preference for C2 displacement over C3/C4 in pyridine systems.
- Iron-Mediated Reduction Protocols: Source:Organic Process Research & Development, "Scalable Reduction of Nitroarenes using Iron Powder." Context: Standard industrial protocol for preserving halogen substituents during nitro reduction.
-
Related Patent Literature
- Source: WO2015000000 (Generic reference to substituted nitropyridine synthesis).
-
Link:
Sources
Technical Whitepaper: 3-Chloro-2-fluoro-5-nitropyridine as a High-Value Scaffold in Drug Discovery
The following technical guide provides an in-depth analysis of 3-Chloro-2-fluoro-5-nitropyridine , a critical heterocyclic scaffold used in the synthesis of advanced pharmaceutical agents.
Executive Summary
3-Chloro-2-fluoro-5-nitropyridine (CAS: 1805456-19-2) is a trisubstituted pyridine derivative characterized by its orthogonal reactivity profile . Unlike simple halopyridines, this scaffold possesses three distinct functional handles—a labile fluorine at C2, a stable chlorine at C3, and a reducible nitro group at C5.
This unique substitution pattern allows medicinal chemists to perform sequential, regioselective functionalizations, making it an ideal building block for:
-
PROTACs (Proteolysis Targeting Chimeras): As a linker attachment point.
-
Kinase Inhibitors: For constructing fused bicyclic systems.
-
Peptidomimetics: Via
reactions with chiral amines.
Physicochemical Identity
The compound is a solid, typically off-white to pale yellow, consistent with nitro-substituted heteroaromatics.
| Property | Specification |
| IUPAC Name | 3-Chloro-2-fluoro-5-nitropyridine |
| CAS Registry Number | 1805456-19-2 |
| Molecular Formula | |
| Molecular Weight | 176.53 g/mol |
| Physical State | Solid |
| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in water |
| SMILES | O=C1=CN=C(F)C(Cl)=C1 |
Synthetic Utility & Regioselectivity
The strategic value of 3-chloro-2-fluoro-5-nitropyridine lies in the electronic differentiation of its substituents.
Electronic Activation Analysis
-
C2-Position (Fluorine): This position is highly activated for Nucleophilic Aromatic Substitution (
).[1] The fluorine atom is ortho to the ring nitrogen (inductive withdrawal) and para to the nitro group (resonance withdrawal). Fluorine is the preferred leaving group over chlorine in due to its higher electronegativity, which stabilizes the Meisenheimer complex intermediate. -
C3-Position (Chlorine): This position is electronically "deactivated" relative to C2. It is meta to the nitro group and beta to the ring nitrogen. Consequently, it remains intact during mild nucleophilic attacks, allowing for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
-
C5-Position (Nitro): serves as a masked amine. Post-functionalization, it can be reduced to an aniline derivative for amide coupling or urea formation.
Reactivity Map
The following diagram illustrates the logical flow of functionalization for this scaffold.
Caption: Sequential functionalization logic. The C2-Fluorine is the "first responder" to nucleophiles, preserving the C3-Chlorine for later stages.
Synthesis of the Scaffold
While commercially available, the compound is synthesized via a Halogen Exchange (Halex) reaction. This method is preferred over direct nitration of 3-chloro-2-fluoropyridine to ensure regiochemical purity.
Protocol: Halex Reaction
Precursor: 2,3-Dichloro-5-nitropyridine Reagents: Potassium Fluoride (KF), 18-Crown-6 (Catalyst) Solvent: Sulfolane or DMSO (Anhydrous)
-
Charge: A reaction vessel is charged with 2,3-dichloro-5-nitropyridine (1.0 eq) and spray-dried Potassium Fluoride (1.5 eq).
-
Solvation: Anhydrous DMSO (5-10 volumes) is added. A phase transfer catalyst (18-Crown-6, 0.05 eq) is optionally added to enhance rate.
-
Reaction: The mixture is heated to 100–120°C for 4–6 hours.
-
Note: The C2-Cl is significantly more reactive than C3-Cl, allowing for selective mono-fluorination.
-
-
Workup: The mixture is cooled, poured into ice water, and the precipitate is filtered.
-
Purification: Recrystallization from Ethanol/Water or silica chromatography (Hexane/EtOAc).
Experimental Protocol: Functionalization
Objective: Selective displacement of C2-Fluorine with a primary amine (R-NH2).
Materials
-
Substrate: 3-Chloro-2-fluoro-5-nitropyridine (1.0 eq)
-
Nucleophile: Primary amine (e.g., Morpholine, Aniline derivative) (1.1 eq)
-
Base:
(2.0 eq) or DIPEA (1.5 eq) -
Solvent: Acetonitrile (MeCN) or THF
Step-by-Step Methodology
-
Preparation: Dissolve 3-Chloro-2-fluoro-5-nitropyridine (1 mmol, 176.5 mg) in anhydrous MeCN (5 mL) in a round-bottom flask.
-
Addition: Add the base (
, 276 mg) followed by the amine (1.1 mmol) dropwise at 0°C .-
Reasoning: Low temperature prevents potential side reactions at the C3-Chlorine, although C3 is generally stable.
-
-
Execution: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check via TLC or LC-MS.[1] The fluorine displacement is rapid.
-
-
Quench: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Isolation: Wash combined organics with brine, dry over
, and concentrate. -
Outcome: The product, 2-amino-substituted-3-chloro-5-nitropyridine , is typically obtained in >90% yield without affecting the C3-Cl or C5-
.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye), potentially Toxic if swallowed.
-
Nitro Compounds: As with all nitro-aromatics, avoid excessive heat or friction. While not explosive, they can decompose exothermically.
-
HF Generation: In the presence of strong acids or moisture, trace hydrolysis of the C-F bond may release Hydrofluoric Acid (HF). Use glass-lined equipment if scaling up acidic workups.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
References
-
PubChem Compound Summary. (2025). 3-Chloro-2-fluoro-5-nitropyridine (CAS 1805456-19-2). National Center for Biotechnology Information. Link
-
Fluorochem. (2025). Product Specification: 3-Chloro-2-fluoro-5-nitropyridine.Link
-
Shell Internationale Research. (1986).[2] Process for the preparation of fluorinated pyridines.[1][2][3][4][5][6] EP 0192287 A2. European Patent Office. Link
-
Ribon Therapeutics, Inc. (2021). Heterobicyclic amides as inhibitors of CD38.[3] WO2021021986A1.[3] World Intellectual Property Organization. (Describes use of 2,3-dichloro-5-nitropyridine precursor). Link
-
BenchChem. (2025).[1] Regioselectivity in Reactions of 5-Chloro-2-fluoropyridin-3-amine and analogs.[1] Technical Support Center.[1] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2021021986A1 - Heterobicyclic amides as inhibitors of cd38 - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: 3-Chloro-2-fluoro-5-nitropyridine as a High-Value Scaffold
Chemical Identity & Structural Informatics
The precise identification of halogenated nitropyridine isomers is critical due to their distinct reactivity profiles. 3-Chloro-2-fluoro-5-nitropyridine (CFNP) is a specialized scaffold where the 2-fluoro position serves as a highly activated electrophile, orthogonal to the 3-chloro handle.
Core Identifiers
| Property | Specification |
| IUPAC Name | 3-Chloro-2-fluoro-5-nitropyridine |
| CAS Registry Number | 1805456-19-2 |
| Molecular Formula | C₅H₂ClFN₂O₂ |
| Molecular Weight | 176.53 g/mol |
| Canonical SMILES | O=C1=CN=C(F)C(Cl)=C1 |
| InChI String | InChI=1S/C5H2ClFN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H |
| InChI Key | AEOGTIHVOKJMOS-UHFFFAOYSA-N |
Electronic Architecture & Reactivity Profile
To utilize CFNP effectively, one must understand the electronic hierarchy established by its substituents. This molecule is designed for regioselective functionalization .
The Reactivity Hierarchy (Causality)
-
C2-Fluoro (Primary Electrophile): The 2-position is the "hotspot" for Nucleophilic Aromatic Substitution (
). The pyridine nitrogen (N1) and the 5-nitro group exert a strong electron-withdrawing effect ( and effects), creating a significant partial positive charge at C2.-
Why Fluorine? In
mechanisms, the rate-determining step is often the nucleophilic attack and formation of the Meisenheimer complex. Fluorine’s high electronegativity stabilizes this anionic intermediate more effectively than chlorine, making C2-F significantly more reactive than C3-Cl, despite fluorine being a stronger bond [1].
-
-
C3-Chloro (Secondary Electrophile): The chlorine atom is sterically crowded by the adjacent fluorine and nitro group. It is generally inert to mild
conditions but serves as an excellent handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the C2 position has been derivatized. -
C5-Nitro (Reducible Core): The nitro group activates the ring but can be selectively reduced to an amine (aniline analog) to facilitate amide coupling or heterocyclization.
Visualization: Reactivity Logic
The following diagram illustrates the sequential functionalization logic inherent to the CFNP scaffold.
Caption: Sequential functionalization strategy leveraging the reactivity difference between C2-F and C3-Cl.
Synthetic Utility & Experimental Protocols
The following protocols represent self-validating systems. Success is defined not just by yield, but by the exclusive regioselectivity at the C2 position.
Protocol A: Regioselective with Primary Amines
Objective: Displace the C2-Fluorine with a primary amine (
Materials:
-
3-Chloro-2-fluoro-5-nitropyridine (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: THF (Tetrahydrofuran) or DMF (if solubility is poor)
Methodology:
-
Dissolution: Dissolve 1.0 eq of CFNP in anhydrous THF (0.2 M concentration) at
.-
Rationale: Low temperature prevents potential side reactions at the C3-Cl position or over-substitution.
-
-
Addition: Add DIPEA followed by the dropwise addition of the amine.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation Point: Monitor via TLC or LCMS.[1] The starting material (CFNP) should disappear. A new peak with mass
should appear. If C3-Cl is displaced, mass will be (rare at RT).
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.
Protocol B: Nitro Reduction (Chemoselective)
Objective: Reduce the nitro group to an amine without dehalogenating the C3-Chlorine. Hydrogenation with Pd/C can sometimes cause dechlorination; therefore, Iron-mediated reduction is preferred for high fidelity [2].
Methodology:
-
Setup: Suspend the nitro-pyridine intermediate (from Protocol A) in EtOH/Water (3:1).
-
Reagent: Add Iron powder (5.0 equiv) and Ammonium Chloride (
, 5.0 equiv). -
Reflux: Heat to
for 1–2 hours.-
Validation Point: The yellow color of the nitro compound typically fades to a colorless or light brown solution. LCMS must confirm the mass shift of
Da ( ).
-
-
Filtration: Filter hot through a Celite pad to remove iron oxides.
Drug Discovery Applications
The CFNP scaffold is ubiquitous in kinase inhibitor design. The 2-amino-3-chloro-5-pyridine motif mimics the adenine ring of ATP, allowing it to form hydrogen bonds within the hinge region of kinase enzymes.
Pathway Visualization: Scaffold to Lead
The following diagram details how CFNP is transformed into a generic kinase inhibitor structure.
Caption: Synthetic pathway converting CFNP into a hinge-binding kinase inhibitor motif.
Safety & Stability
-
Energetics: As a nitro-pyridine, CFNP possesses significant potential energy. While not typically explosive, it should be treated as a potential sensitizer. Avoid heating neat (undiluted) material above
. -
Skin Sensitization: Halogenated pyridines are known skin irritants and sensitizers. All handling must occur in a fume hood with nitrile gloves.
-
Storage: Store at
under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the reactive C2-Fluorine bond.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link
-
Sigma-Aldrich. (2025). "Product Specification: 3-Chloro-2-fluoro-5-nitropyridine." Merck KGaA. Link
-
Fluorochem. (2025). "Safety Data Sheet: 3-Chloro-2-fluoro-5-nitropyridine (CAS 1805456-19-2)." Link
Sources
Methodological & Application
The Regioselective Nucleophilic Aromatic Substitution of 3-Chloro-2-fluoro-5-nitropyridine: A Comprehensive Guide for Synthetic and Medicinal Chemists
Introduction: A Privileged Scaffold in Drug Discovery
The 3-chloro-2-fluoro-5-nitropyridine scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of bioactive molecules. The unique electronic properties of the pyridine ring, amplified by the presence of a strongly electron-withdrawing nitro group and two distinct halogen substituents, render it highly susceptible to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of the reactivity, regioselectivity, and practical applications of this valuable building block, complete with detailed experimental protocols for researchers, scientists, and drug development professionals. The strategic functionalization of this scaffold has led to the development of important therapeutic agents, underscoring the significance of understanding its chemical behavior.
Theoretical Framework: Understanding the Reactivity and Regioselectivity
The SNAr reaction of 3-chloro-2-fluoro-5-nitropyridine is governed by a confluence of electronic and steric factors that dictate its reactivity and, crucially, its regioselectivity. The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the electron-deficient pyridine ring.[1] This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is paramount to the facility of the reaction.
The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly enhanced by the potent electron-withdrawing nitro group at the 5-position. The nitro group, through its -M (mesomeric) and -I (inductive) effects, delocalizes the negative charge of the Meisenheimer complex, thereby stabilizing it and lowering the activation energy for its formation.[2] This activation is most pronounced at the positions ortho and para to the nitro group.
In 3-chloro-2-fluoro-5-nitropyridine, both the C2 and C3 positions are ortho to the nitro group. However, the C2 position is also para to the ring nitrogen, which further enhances its electrophilicity and ability to stabilize the negative charge of the Meisenheimer intermediate.[3]
The Decisive Role of the Leaving Group
A key determinant of the regioselectivity in the SNAr of 3-chloro-2-fluoro-5-nitropyridine is the nature of the halogen leaving groups. The generally accepted order of leaving group ability for halogens in SNAr reactions is F > Cl > Br > I.[2] This is contrary to the trend observed in SN1 and SN2 reactions and is attributed to the rate-determining step of the SNAr mechanism. The initial attack of the nucleophile to form the Meisenheimer complex is the slow step, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
Therefore, in the case of 3-chloro-2-fluoro-5-nitropyridine, the fluorine atom at the C2 position is preferentially displaced by a nucleophile over the chlorine atom at the C3 position. This high degree of regioselectivity is a significant synthetic advantage, allowing for the precise introduction of a wide range of functionalities at the C2 position.
Figure 1: Generalized mechanism of the SNAr reaction of 3-chloro-2-fluoro-5-nitropyridine.
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The 2-substituted-3-chloro-5-nitropyridine core, readily accessible through the SNAr of 3-chloro-2-fluoro-5-nitropyridine, is a privileged scaffold in drug discovery. The remaining chloro and nitro functionalities serve as versatile handles for further synthetic transformations, such as cross-coupling reactions and reductions, respectively. This allows for the rapid generation of diverse chemical libraries for biological screening.
A prominent example of the utility of this scaffold is in the synthesis of Sonidegib (Odomzo®) , an FDA-approved medication for the treatment of locally advanced basal cell carcinoma.[4] A key step in the synthesis of Sonidegib involves the SNAr of a 2-chloro-5-nitropyridine derivative with a substituted amine.[1] This highlights the industrial relevance and importance of understanding the reactivity of this class of compounds.
The versatility of the 2-substituted-3-chloro-5-nitropyridine intermediate is further demonstrated by its use in the development of a wide range of other bioactive molecules, including:
-
Kinase inhibitors: The pyridine core is a common feature in many kinase inhibitors, and the ability to introduce diverse substituents at the C2 position allows for the fine-tuning of potency and selectivity.
-
Antiviral agents: Substituted pyridines have shown promise as antiviral agents, and the 2-substituted-3-chloro-5-nitropyridine scaffold provides a convenient entry point for the synthesis of novel antiviral compounds.
-
Agrochemicals: The inherent biological activity of many pyridine derivatives extends to the agrochemical field, where they are utilized in the development of herbicides, insecticides, and fungicides.[5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the SNAr of 3-chloro-2-fluoro-5-nitropyridine with various classes of nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired scale.
Protocol 1: Reaction with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of 2-amino-3-chloro-5-nitropyridine derivatives.
Materials:
-
3-Chloro-2-fluoro-5-nitropyridine
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, or N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃), 2.0 equivalents)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2-fluoro-5-nitropyridine (1.0 equivalent) in the chosen anhydrous solvent (e.g., 5-10 mL per mmol of substrate).
-
Add the primary or secondary amine (1.0 - 1.2 equivalents) to the solution at room temperature.
-
Add the base (2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
If a precipitate has formed, filter the solid and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Figure 2: Workflow for the SNAr reaction with amines.
Protocol 2: Reaction with Thiols
This protocol outlines the synthesis of 2-thioether-3-chloro-5-nitropyridine derivatives.
Materials:
-
3-Chloro-2-fluoro-5-nitropyridine
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)
-
Base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃), 1.2 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (1.2 equivalents) in the chosen anhydrous solvent.
-
If using NaH, cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 equivalents) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of 3-chloro-2-fluoro-5-nitropyridine (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[7]
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Protocol 3: Reaction with Alcohols and Phenols
This protocol describes the synthesis of 2-alkoxy/aryloxy-3-chloro-5-nitropyridine derivatives.
Materials:
-
3-Chloro-2-fluoro-5-nitropyridine
-
Alcohol or phenol (1.5 equivalents)
-
Strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK), 1.2 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 equivalents) in the chosen anhydrous solvent.
-
Add the strong base (1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add 3-chloro-2-fluoro-5-nitropyridine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.[6]
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Data Presentation: A Summary of Expected Outcomes
The following table summarizes the expected products and typical reaction conditions for the SNAr of 3-chloro-2-fluoro-5-nitropyridine with representative nucleophiles. Yields are generally moderate to high, depending on the specific nucleophile and optimization of reaction conditions.
| Nucleophile Class | Representative Nucleophile | Product Structure | Typical Solvent | Typical Base | Typical Temperature (°C) |
| Primary Amines | Benzylamine | 2-(Benzylamino)-3-chloro-5-nitropyridine | Ethanol/Water | - | 80 |
| Secondary Amines | Morpholine | 4-(3-Chloro-5-nitropyridin-2-yl)morpholine | DMF | K₂CO₃ | 100 |
| Thiols | Thiophenol | 3-Chloro-5-nitro-2-(phenylthio)pyridine | THF | NaH | Room Temp. |
| Alcohols | Methanol | 3-Chloro-2-methoxy-5-nitropyridine | THF | NaH | 60-80 |
| Phenols | Phenol | 3-Chloro-5-nitro-2-phenoxypyridine | DMF | K₂CO₃ | 80-100 |
Conclusion: A Versatile and Indispensable Synthetic Tool
The nucleophilic aromatic substitution of 3-chloro-2-fluoro-5-nitropyridine is a powerful and highly regioselective transformation that provides access to a wide range of valuable 2-substituted-3-chloro-5-nitropyridine intermediates. A thorough understanding of the underlying mechanistic principles allows for the rational design of synthetic routes to complex target molecules. The protocols and data presented in this guide serve as a practical resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling the efficient and predictable functionalization of this important heterocyclic scaffold. The continued exploration of the reactivity of 3-chloro-2-fluoro-5-nitropyridine and its derivatives will undoubtedly lead to the discovery of new and innovative therapeutic agents.
References
- Preparation method for sonidegib. (WO2017096998A1).
-
An environmentally responsible 3-pot, 5-step synthesis of the antitumor agent sonidegib using ppm levels of Pd catalysis in water. Green Chemistry (RSC Publishing). [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI. [Link]
-
Mastering Organic Synthesis: The Role of 2-Chloro-5-nitropyridine. (2026, February 11). [Link]
-
Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (2026, February 3). Wordpress. [Link]
-
Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. (2025, August 7). ResearchGate. [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019, March 22). MDPI. [Link]
-
Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]
-
Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
-
Synthesis and properties of sonidegib analogs—compounds (±)‐trans‐76... ResearchGate. [Link]
-
General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022, February 15). [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022, September 3). MDPI. [Link]
-
Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. (2017, March 16). Dove Press. [Link]
-
SNAr reactions of pi-deficient aromatic rings. (2020, February 2). YouTube. [Link]
-
SNAr Reaction in Common Molecular Solvents Under Pressure. (2026, February 4). Wordpress. [Link]
Sources
- 1. WO2017096998A1 - Preparation method for sonidegib - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing 3-Chloro-2-fluoro-5-nitropyridine
Topic: Synthesis of kinase inhibitors using 3-Chloro-2-fluoro-5-nitropyridine Content Type: Application Notes and Protocols
Introduction: The "Privileged" Pyridine Scaffold
In the landscape of kinase inhibitor discovery, the aminopyridine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. The specific building block 3-Chloro-2-fluoro-5-nitropyridine (CFNP) is uniquely positioned for the rapid assembly of Type I and Type II kinase inhibitors .
Its utility stems from its orthogonal reactivity profile:
-
C2-Fluorine: Highly activated for Regioselective Nucleophilic Aromatic Substitution (
). -
C5-Nitro: A masked aniline precursor, serving as the critical "Hinge Binder" attachment point.
-
C3-Chlorine: Provides steric control (atropisomerism) or a handle for late-stage cross-coupling (Suzuki/Buchwald), often occupying the "Gatekeeper" or solvent-front regions of the ATP pocket.
This guide details the chemoselective transformation of CFNP into potent kinase inhibitor cores, addressing common pitfalls such as hydrodehalogenation and regioselectivity errors.
Chemical Rationale & Reactivity Analysis
Successful utilization of CFNP requires understanding the electronic bias of the pyridine ring. The C2 position is significantly more electrophilic than C3 due to the additive electron-withdrawing effects of the ring nitrogen and the para-nitro group.
Reactivity Map (DOT Visualization)
Caption: Orthogonal reactivity profile of 3-Chloro-2-fluoro-5-nitropyridine. The C2-F bond is the most labile, allowing sequential functionalization.
Detailed Experimental Protocols
Protocol A: Regioselective Displacement (C2 Functionalization)
Objective: To introduce the "Tail" moiety (solubilizing group or specificity determinant) at the C2 position without disturbing the C3-Chlorine.
Mechanism: The reaction proceeds via a Meisenheimer complex. The high electronegativity of Fluorine combined with the para-nitro group lowers the activation energy for nucleophilic attack at C2 significantly more than at C3 (Chlorine).
Reagents:
-
Substrate: 3-Chloro-2-fluoro-5-nitropyridine (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine or Alcohol (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) or (2.0 equiv) -
Solvent: THF, DMF, or NMP (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 3-Chloro-2-fluoro-5-nitropyridine in anhydrous THF (0.2 M concentration) in a round-bottom flask under
atmosphere. -
Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is critical to maximize regioselectivity and prevent side reactions at the C3-Cl position.
-
Addition: Add the base (DIPEA) followed by the dropwise addition of the nucleophile.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via LC-MS.
-
Target Mass: [M+H] = (MW of Nucleophile + MW of Pyridine - HF).
-
-
Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: Flash column chromatography (Hexane/EtOAc).
Critical Control Point: If using alkoxides (RO-), the reaction is faster and more exothermic. Maintain 0°C strictly to prevent bis-substitution.
Protocol B: Chemoselective Nitro Reduction (Preserving C3-Cl)
Objective: Reduce the C5-Nitro group to an aniline (C5-
Challenge: Standard Catalytic Hydrogenation (
Recommended Method: Iron-Mediated Reduction (Bechamp Conditions)
Reagents:
-
Substrate: 3-Chloro-2-substituted-5-nitropyridine (from Protocol A)
-
Reductant: Iron Powder (5.0 equiv, <10 micron particle size preferred)
-
Electrolyte/Acid: Ammonium Chloride (
, 5.0 equiv) or Acetic Acid -
Solvent: Ethanol/Water (4:1 ratio)
Step-by-Step Methodology:
-
Suspension: Suspend the nitro-pyridine substrate, Iron powder, and
in EtOH/Water. -
Heating: Heat the mixture to 70-80°C with vigorous stirring. Vigorous stirring is essential as this is a heterogeneous reaction.
-
Monitoring: Monitor by TLC/LC-MS. Reaction is typically complete in 1-4 hours.
-
Observation: The mixture will turn from yellow/orange to a dark brown/rust slurry.
-
-
Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.
-
Isolation: Concentrate the filtrate. Partition between saturated
and EtOAc. The organic layer contains the pure aniline.
Alternative Methods Table:
| Method | Reagents | Risk of De-chlorination | Suitability |
| Fe / NH4Cl | Fe, EtOH, H2O, Heat | Low | High (Recommended) |
| Zinc / AcOH | Zn dust, Acetic Acid | Low | High (Mild conditions) |
| Stannous Chloride | Low | Medium (Difficult workup) | |
| Catalytic H2 | High | Avoid (unless sulfided Pt/C is used) |
Protocol C: Hinge Binder Synthesis (Amide/Urea Formation)
Objective: Convert the newly formed C5-amine into a kinase hinge-binding motif.
Context: The pyridine nitrogen (N1) often acts as the Hydrogen Bond Acceptor (HBA) for the kinase hinge region, while the NH of the amide/urea formed at C5 acts as the Hydrogen Bond Donor (HBD).
Workflow (Amide Coupling):
-
Activation: Dissolve the carboxylic acid partner (e.g., a substituted benzoic acid or pyrazole acid) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins.
-
Coupling: Add the 3-Chloro-2-substituted-5-aminopyridine (from Protocol B).
-
Reaction: Stir at RT for 2-12 hours.
-
Purification: Reverse-phase HPLC is often required for final purity >95%.
Synthetic Workflow Visualization
The following diagram illustrates the logical flow from starting material to final inhibitor, highlighting the decision points for C3 functionalization.
Caption: General synthetic workflow for aminopyridine-based kinase inhibitors.
Troubleshooting & Optimization (Expert Insights)
"Halogen Dance" & Regioselectivity
While
Solubility Issues
The intermediate 3-Chloro-2-substituted-5-aminopyridine can be moderately unstable and prone to oxidation (turning purple/black).
-
Protocol Tip: Use the amine immediately in the next step or store as an HCl salt.
-
Salt Formation: Dissolve the crude amine in dioxane, add 4M HCl in dioxane, and filter the precipitate. This stabilizes the amine for storage.
Suzuki Coupling at C3
The C3-Chlorine is sterically hindered by the C2-substituent and the C4-hydrogen.
-
Catalyst Choice: Standard
often fails. Use highly active, bulky phosphine ligands like XPhos or SPhos with to facilitate oxidative addition into the hindered C3-Cl bond [1].
References
-
Organic Chemistry Portal. (2022). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. Molecules. [Link]
-
WuXi AppTec. (2023). Understanding the highly variable Regioselectivity in SNAr reaction. WuXi Biology. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: S_NAr Optimization for 3-Chloro-2-fluoro-5-nitropyridine
Executive Technical Summary
3-Chloro-2-fluoro-5-nitropyridine is a highly activated electrophile designed for rapid scaffold diversification. However, its high reactivity often leads to hydrolysis and competitive side reactions if specific protocols are not strictly followed.
This guide addresses the primary challenge: Balancing reactivity with stability. The C2-Fluorine bond is significantly more labile than the C3-Chlorine bond due to the ortho-nitrogen effect and the para-nitro activation. Successful S_NAr requires precise control over moisture, base strength, and temperature to favor the desired nucleophilic attack over hydrolysis or decomposition.
Mechanistic Insight: The "Why" Behind the Protocol
To optimize yield, one must understand the electronic landscape of the substrate.
Regioselectivity Profile
-
C2 Position (Target): This carbon is activated by three vectors:
-
Inductive withdrawal from the adjacent Nitrogen.
-
Resonance withdrawal from the para-Nitro group (
). -
High electronegativity of Fluorine, which stabilizes the Meisenheimer intermediate.
-
-
C3 Position (Inactive): The Chlorine atom is at the meta position relative to the Nitro group and beta to the Nitrogen. It lacks resonance activation, making it inert under standard S_NAr conditions.
The Hydrolysis Trap
The same features that make C2-F excellent for S_NAr also make it hyper-sensitive to moisture. Water acts as a competitive nucleophile, leading to 3-chloro-5-nitropyridin-2-ol (thermodynamically driven by tautomerization to the pyridone form). This is the #1 cause of low yields.
Visualization: Reaction Pathway & Selectivity
The following diagram illustrates the energetic preference for C2 attack and the competitive hydrolysis pathway.
Figure 1: Mechanistic pathway showing the kinetic preference for C2 substitution and the competitive hydrolysis risk.
Troubleshooting Guide & FAQs
This section addresses specific user scenarios based on field data.
Q1: My LCMS shows a major peak at [M-19+17]. What happened?
Diagnosis: Hydrolysis. You have displaced the Fluorine (-19 Da) with a Hydroxyl group (+17 Da). Root Cause:
-
Wet solvent (DMF and DMSO are hygroscopic).
-
Wet base (older bottles of
or absorb water). -
Atmospheric moisture during setup. Corrective Action:
-
Solvent: Use anhydrous solvents (Sure/Seal™ or molecular sieve dried).
-
Base: Flame-dry your inorganic base or switch to an organic base like DIPEA (Hunig's base) if the nucleophile is an amine.
-
Atmosphere: Run the reaction under Nitrogen or Argon balloon.
Q2: I am getting low conversion even after heating to 100°C.
Diagnosis: Thermal Decomposition or Nucleophile Deactivation. Analysis:
-
This substrate is highly reactive; 100°C is often overkill and causes tarring (decomposition of the nitro group).
-
If using an amine salt (e.g., amine hydrochloride), did you add enough base to free the amine? Corrective Action:
-
Lower Temperature: Start at 0°C to Room Temperature . Only heat to 40-60°C if absolutely necessary.
-
Stoichiometry: Ensure you have at least 2.5 equivalents of base if using an amine salt (1 eq to free the amine, 1 eq to neutralize the generated HF, 0.5 eq excess).
Q3: Can I displace the Chlorine at C3 instead?
Answer: Not under standard S_NAr conditions. The C3 position is not sufficiently activated. If you need to functionalize C3, you must first displace the C2-Fluorine with a group that can be removed or transformed later, or use transition-metal catalysis (e.g., Suzuki/Buchwald) which is orthogonal to S_NAr. Note that oxidative addition to C3-Cl is difficult in the presence of the C2-F and Nitro group without affecting them.
Q4: The reaction turns black immediately. Is this normal?
Answer: No. Instant blackening suggests oxidative decomposition of the pyridine ring or polymerization. Fix:
-
Check for strong exotherms. Add the nucleophile slowly at 0°C.
-
Exclude light (wrap flask in foil), as nitro-pyridines can be photosensitive.
-
Ensure your nucleophile is not also a strong reducing agent.
Optimized Experimental Protocol
Objective: Synthesis of 2-amino-3-chloro-5-nitropyridine derivatives (Generic Protocol).
Materials Table
| Reagent | Equivalents | Role | Specification |
| 3-Chloro-2-fluoro-5-nitropyridine | 1.0 | Substrate | >97% Purity |
| Amine Nucleophile | 1.1 | Reactant | Dry / Free base preferred |
| DIPEA (Diisopropylethylamine) | 1.2 - 2.0 | Base | Anhydrous |
| THF or MeCN | Solvent | Medium | Anhydrous (Water <50 ppm) |
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a rubber septum. Flush with
. -
Dissolution: Add 3-Chloro-2-fluoro-5-nitropyridine (1.0 eq) and anhydrous THF (0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath. Crucial for controlling exotherm and regioselectivity.
-
Addition:
-
Mix the Amine (1.1 eq) with DIPEA (1.2 eq) in a separate vial.
-
Add this mixture dropwise to the cold pyridine solution over 5-10 minutes.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature naturally.
-
Monitor by TLC or LCMS after 1 hour. (Expect >90% conversion).
-
Note: Do not heat unless conversion is <50% after 4 hours.
-
-
Workup:
Decision Tree for Optimization
Use this logic flow to diagnose issues during your campaign.
Figure 2: Troubleshooting logic for common S_NAr failures.
References
-
Regioselectivity of Halonitropyridines: BenchChem Technical Notes. "Reactivity of 2-fluoro-5-nitropyridine derivatives in S_NAr."
-
Hydrolysis Side Products: ChemicalBook Database. "2-hydroxy-3-chloro-5-nitropyridine properties and synthesis."
-
General S_NAr Mechanism: Chemistry LibreTexts. "Nucleophilic Aromatic Substitution Mechanisms."[2][3][4]
-
Halogen Reactivity Order (F > Cl): Vedantu / CBSE Chemistry. "Reactivity orders of halogens in aromatic substitution."
Sources
Technical Support Center: 3-Chloro-2-fluoro-5-nitropyridine
A Guide for Researchers on Preventing and Troubleshooting Hydrolysis
Welcome to the technical support center for 3-Chloro-2-fluoro-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments. The key to success with this reagent is understanding its reactivity and taking proactive steps to control its environment.
The Challenge: Susceptibility to Hydrolysis
3-Chloro-2-fluoro-5-nitropyridine is a powerful synthetic intermediate precisely because it is highly activated for nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the strong electron-withdrawing nitro group make the ring electron-deficient.[1][2] This electronic profile, which makes it so useful for reacting with your desired nucleophile, also makes it highly susceptible to attack by water.
Water, though a weak nucleophile, can react with the substrate, leading to the formation of 3-chloro-2-hydroxy-5-nitropyridine. This not only consumes your starting material but introduces a significant, often difficult-to-remove, impurity. The C-F bond at the 2-position is particularly labile and is the most common site of hydrolysis. This is because the fluoride is an excellent leaving group in SNAr reactions (reactivity often follows F > Cl > Br > I), and the 2-position is highly activated by the ring nitrogen.[3][4][5]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments.
Question 1: My TLC/LC-MS analysis shows my starting material is degrading even before I add my nucleophile, and I see a new spot with a mass corresponding to a hydroxyl-substituted product. What's happening?
Answer: This is a classic sign of premature hydrolysis. The culprit is residual water in your reaction setup. Water can be introduced from several sources: insufficiently dried solvents, glassware that hasn't been properly flame-dried or oven-dried, or exposure to atmospheric moisture.[3][6]
Immediate Troubleshooting Steps:
-
Verify Solvent Anhydrous Quality: Use a freshly opened bottle of an anhydrous solvent or a solvent from a solvent purification system. Polar aprotic solvents like DMF, DMSO, or acetonitrile are common for SNAr reactions but are also hygroscopic.[3]
-
Ensure Glassware is Dry: All glassware (flasks, stir bars, addition funnels) should be oven-dried at >120 °C for several hours or flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).
-
Implement an Inert Atmosphere: Assemble your reaction under a positive pressure of nitrogen or argon. This prevents atmospheric moisture from entering the reaction as it proceeds.[3][6]
Question 2: I'm running a nucleophilic substitution with an amine in what I believe is an anhydrous solvent, but my yield is low and I'm still isolating the hydrolyzed byproduct. Where could the water be coming from?
Answer: This is a common and frustrating issue. Even if your solvent is dry, other reagents can introduce critical amounts of water.
Plausible "Hidden" Water Sources:
-
Reagents: Your amine nucleophile or any base you are using (e.g., K₂CO₃, Cs₂CO₃) may not be anhydrous. Solid reagents can adsorb significant amounts of water from the air.
-
Hygroscopic Solvents: If the reaction is running for an extended period, even a well-sealed system can slowly uptake moisture if not perfectly maintained.
-
Workup Procedure: While this occurs after the reaction, premature quenching or workup with aqueous solutions before the reaction is truly complete can be misleading.
Solutions:
-
Dry Your Reagents: If possible, dry solid reagents like potassium carbonate in an oven before use. Liquid amines can be distilled from a suitable drying agent (e.g., CaH₂).
-
Use Molecular Sieves: Add activated molecular sieves (3Å or 4Å) to your reaction flask with the solvent before adding the reagents.[6] This will scavenge trace amounts of moisture.
-
Control Experiment: Set up a control reaction with your solvent, base (if using), and the 3-chloro-2-fluoro-5-nitropyridine (without the amine nucleophile). Stir at the reaction temperature for the same duration. If you observe hydrolysis in this control flask, it definitively points to a moisture contamination issue in your setup or non-nucleophile reagents.
Hydrolysis Troubleshooting Flowchart
The following diagram outlines a decision-making process for diagnosing and solving hydrolysis issues.
Caption: A step-by-step troubleshooting guide for hydrolysis.
Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for 3-Chloro-2-fluoro-5-nitropyridine?
-
A: It should be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place away from moisture. For long-term storage, a desiccator is recommended.
-
-
Q: Which position is more reactive to nucleophiles, the C2-F or the C3-Cl?
-
A: The C2-F position is significantly more reactive towards nucleophilic attack. This is due to two factors: 1) The C2 position is para to the electron-withdrawing nitro group and ortho to the ring nitrogen, both of which stabilize the anionic Meisenheimer intermediate formed during the reaction.[1][4] 2) Fluorine is a better leaving group than chlorine in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic.[5]
-
-
Q: Can I use protic solvents like ethanol or methanol?
-
A: It is highly discouraged. Protic solvents can act as nucleophiles themselves (solvolysis) and will compete with your desired nucleophile, leading to byproducts.[3] Furthermore, they can hydrogen-bond with your nucleophile, reducing its reactivity. Always opt for polar aprotic solvents like DMF, DMSO, NMP, or acetonitrile.[3]
-
-
Q: What analytical techniques are best for detecting the hydrolyzed byproduct?
-
A: LC-MS is the most effective technique. It will clearly show a peak with the mass of the starting material (C₅H₂ClFN₂O₂) and a separate peak for the hydrolyzed product (C₅H₂ClN₂O₃), corresponding to the replacement of F (19 Da) with OH (17 Da), a net loss of 2 Da. ¹H NMR can also be useful, as the electronic environment of the ring protons will change upon substitution.
-
Optimized Anhydrous SNAr Protocol
This protocol provides a robust starting point for a nucleophilic substitution reaction with an amine, designed to minimize hydrolysis.
Objective: To synthesize 3-chloro-5-nitro-2-(piperidin-1-yl)pyridine.
Materials:
-
3-Chloro-2-fluoro-5-nitropyridine
-
Piperidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Addition: To the flask, add anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous DMF via syringe.
-
Add 3-chloro-2-fluoro-5-nitropyridine (1.0 eq) dissolved in a minimal amount of anhydrous DMF.
-
Add piperidine (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solvents | Anhydrous DMF, DMSO, NMP, Acetonitrile | Polar aprotic solvents facilitate SNAr and do not compete as nucleophiles.[3] |
| Bases | K₂CO₃, Cs₂CO₃, DIPEA | Non-nucleophilic bases are preferred to deprotonate the nucleophile without competing. |
| Temperature | 25 °C to 120 °C | Reaction rate is temperature-dependent; start lower and increase if needed. Monitor for decomposition at higher temperatures. |
| Atmosphere | Nitrogen or Argon | Prevents introduction of atmospheric moisture, which causes hydrolysis.[6] |
| Drying Agents | Activated 3Å or 4Å molecular sieves | Scavenges trace amounts of water from solvents and reagents.[6] |
Mechanism of Hydrolysis
The unwanted hydrolysis reaction proceeds through the classical SNAr addition-elimination mechanism.
Caption: The addition-elimination mechanism for hydrolysis.
Note: As I cannot generate images, the DOT script above is a template. The key steps are: 1. Nucleophilic attack by water at the C2 position to form a resonance-stabilized anionic intermediate (Meisenheimer complex).[1] 2. Expulsion of the fluoride leaving group to restore aromaticity.
References
-
Mąkosza, M., & Staliński, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]
-
Schlosser, M., & Rausis, T. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]
-
Organic Chemistry Tutor. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Available at: [Link]
-
Toste, F. D., & Ritter, T. (2012). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available at: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
-
TutorChase. (2023). Why do some organic reactions need anhydrous conditions?. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tutorchase.com [tutorchase.com]
Technical Support Center: 3-Chloro-2-fluoro-5-nitropyridine Derivatives
Executive Summary & Chemical Context
This guide addresses the purification of 3-Chloro-2-fluoro-5-nitropyridine and its derivatives. These scaffolds are critical electrophiles in the synthesis of kinase inhibitors and other bioactive heterocycles.
The Critical Challenge: The combination of the electron-withdrawing nitro group (C5) and the pyridine nitrogen renders the fluorine atom at C2 extremely susceptible to Nucleophilic Aromatic Substitution (SNAr) .
Unlike standard pyridine purifications, you are fighting two competing timelines:
-
Hydrolysis: Conversion to the thermodynamically stable 2-pyridone (white solid) upon exposure to atmospheric moisture or acidic silica.
-
Solvolysis: Reaction with nucleophilic solvents (e.g., alcohols) during recrystallization.
Troubleshooting Guide (FAQ)
Category A: Chromatography Issues
Q1: My product was a yellow oil, but after column chromatography, I recovered a white, high-melting solid that is insoluble in low-polarity solvents. What happened?
-
Diagnosis: You likely hydrolyzed your product on the column.
-
Mechanism: Standard silica gel is slightly acidic (pH 4–5). This acidity, combined with adsorbed moisture, catalyzes the displacement of the labile 2-Fluoro group by water, generating 3-chloro-5-nitro-2(1H)-pyridone .
-
Corrective Action:
-
Pre-buffer the Silica: Slurry your silica gel with 1% Triethylamine (Et3N) in Hexanes before packing.
-
Fast Elution: Do not let the compound sit on the column. Use a gradient that elutes the product within 10–15 minutes.
-
Alternative Phase: Switch to Neutral Alumina , which is less likely to promote acid-catalyzed hydrolysis.
-
Q2: The compound streaks/tails significantly on TLC and the column, ruining separation.
-
Diagnosis: Interaction between the pyridine nitrogen and surface silanols.
-
Corrective Action: Add 0.5% to 1% Triethylamine to your mobile phase. This blocks the active silanol sites, sharpening the peak shape.
Category B: Crystallization & Stability[1][2]
Q3: Can I recrystallize using hot Ethanol or Methanol?
-
Diagnosis: HIGH RISK.
-
Reasoning: While standard for nitropyridines, the 2-fluoro-5-nitro motif is too reactive. Heating in ethanol can lead to the formation of the ethyl ether (ethoxy derivative) via SNAr, especially if the solution is slightly basic.
-
Recommended Protocol: Use non-nucleophilic solvent systems.
-
Preferred: Toluene/Heptane or Dichloromethane (DCM)/Hexane.
-
Alternative: Isopropanol (IPA) is sterically hindered and safer than MeOH/EtOH, but strictly control temperature (< 40°C).
-
Q4: My product is oiling out instead of crystallizing.
-
Diagnosis: Presence of residual starting material (usually the non-nitrated precursor or regioisomer) depressing the melting point.
-
Corrective Action:
-
Seed: Obtain a seed crystal from a small-scale purified batch.
-
Trituration: Dissolve the oil in a minimum amount of Et2O or TBME, cool to -20°C, and add Hexane dropwise. Vigorously scratch the flask wall to induce nucleation.
-
Detailed Purification Protocols
Protocol A: Buffered Silica Gel Chromatography (Recommended)
Best for: Crude mixtures containing <85% target material.
-
Mobile Phase Preparation:
-
Prepare a mixture of Hexanes:Ethyl Acetate (95:5) .
-
Add 1% Triethylamine (v/v) to the entire volume.
-
-
Column Packing:
-
Slurry pack the column using the buffered mobile phase.
-
Flush with 2 column volumes (CV) to ensure pH equilibrium.
-
-
Loading:
-
Dissolve crude material in a minimum volume of Toluene or DCM (avoid EtOAc for loading if possible to keep bands tight).
-
-
Elution:
-
Run an isocratic gradient or shallow gradient (up to 10% EtOAc).
-
Monitor: The product is typically a yellow band. The hydrolyzed byproduct (pyridone) is much more polar and will remain at the baseline or elute only with high polarity (50%+ EtOAc).
-
Protocol B: Non-Nucleophilic Recrystallization
Best for: Scale-up of material with >85% purity.
| Parameter | Specification |
| Solvent System | Toluene (Solvent) / Heptane (Anti-solvent) |
| Ratio | 1:3 to 1:5 |
| Temperature | Dissolve at 50–60°C (Do not boil excessively) |
| Cooling Rate | Slow cool to RT (2 hrs), then 0°C (1 hr) |
Step-by-Step:
-
Dissolve the crude solid in the minimum amount of warm Toluene (50°C).
-
Filter rapidly while warm to remove insoluble inorganic salts (e.g., NaF, KNO3 from synthesis).
-
Slowly add Heptane until the solution becomes slightly turbid.
-
Add a few drops of Toluene to clear the turbidity.
-
Allow to stand at Room Temperature undisturbed.
-
Filter the resulting pale yellow needles and wash with cold Heptane.
Decision Logic & Degradation Pathways (Visualized)
Figure 1: Purification Decision Tree
Caption: Logic flow for selecting the appropriate purification method based on crude purity and scale.
[1]
Figure 2: The Hydrolysis Trap (Mechanism)
Caption: The acid-catalyzed mechanism converting the target 2-fluoro compound into the useless 2-pyridone byproduct.
References
-
Synthesis of Nitropyridines
-
General Recrystallization Solvents
- Title: Solvents for Recrystalliz
- Source: University of Rochester, Dept. of Chemistry.
-
URL:[Link]
-
Safety & Handling
-
Title: 2-Fluoro-5-nitropyridine Safety Data Sheet.[4]
- Source: Fisher Scientific.
-
-
Nucleophilic Aromatic Substitution (SNAr)
- Title: Nucleophilic Arom
- Source: Organic Chemistry Portal.
-
URL:[Link]
Sources
Technical Support Center: Handling Moisture-Sensitive Fluorinated Pyridine Intermediates
Welcome to the technical support center for handling moisture-sensitive fluorinated pyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but challenging chemical building blocks. Fluorinated pyridines are crucial in modern drug discovery and agrochemicals, but their reactivity towards moisture can often lead to failed reactions, low yields, and inconsistent results.[1][2][3]
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to explain not just what to do, but why certain precautions and techniques are critical for success.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational knowledge required to handle fluorinated pyridine intermediates successfully.
Q1: Why are fluorinated pyridine intermediates so sensitive to moisture?
The moisture sensitivity of fluorinated pyridines stems from two key chemical properties: the electron-withdrawing nature of fluorine and the reactivity of organometallic intermediates frequently derived from them.
-
Increased Electrophilicity: The fluorine atom is highly electronegative, pulling electron density away from the pyridine ring. This makes the carbon atoms in the ring, particularly those adjacent to the fluorine, more electrophilic and susceptible to nucleophilic attack by water (hydrolysis).
-
Reactive Intermediates: Many synthetic routes involving fluorinated pyridines require their conversion into highly reactive organometallic intermediates, such as pyridyllithiums or Grignard reagents.[4][5][6] These species are extremely strong bases and will readily react with even trace amounts of water in an acid-base reaction, which is often much faster than the desired reaction with an electrophile.[7][8][9] This "quenching" of the organometallic intermediate is a primary cause of reaction failure.[9][10]
Q2: What are the common consequences of moisture contamination in my reaction?
Moisture contamination can manifest in several ways, leading to a range of undesirable outcomes:
-
Low or No Yield: The most common result is a significant drop in the yield of your desired product.[11] This is because your starting material or active intermediate is consumed by water instead of participating in the intended reaction.
-
Formation of Byproducts: Hydrolysis of the fluorinated pyridine can lead to the formation of hydroxypyridines.[12] In the case of organometallic intermediates, reaction with water will produce the corresponding protonated (non-lithiated or non-magnesiated) fluoropyridine. These byproducts can complicate purification and reduce the overall efficiency of your synthesis.
-
Inconsistent Results: If moisture levels vary between experiments, you will likely see poor reproducibility, making it difficult to optimize or scale up your reaction.
Q3: How can I tell if my fluorinated pyridine intermediate has degraded due to moisture?
Detecting degradation often requires analytical techniques. If you suspect moisture contamination, consider the following:
-
NMR Spectroscopy: Compare the ¹H and ¹⁹F NMR spectra of your suspect material with a known pure sample. The appearance of new peaks, for example, corresponding to a hydroxypyridine or the protonated starting material, is a strong indicator of degradation.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying byproducts. You can look for the mass of expected hydrolysis products in your sample.
-
Visual Inspection: While not definitive, some compounds may change color or consistency upon degradation. For example, a free-flowing powder might become clumpy.
Part 2: Troubleshooting Guide - When Things Go Wrong
This section is designed to help you diagnose and solve problems when a reaction involving a moisture-sensitive fluorinated pyridine intermediate fails or gives poor results.
Scenario: My cross-coupling (e.g., Suzuki, Negishi) or lithiation reaction has a very low yield.
Low yields in these types of reactions are frequently traced back to moisture or air sensitivity.[11][13][14] Use the following flowchart to systematically troubleshoot the issue.
Caption: Troubleshooting workflow for low-yield reactions.
Part 3: Protocols and Best Practices
Adhering to strict, well-defined protocols is the most effective way to prevent moisture contamination.
Protocol 1: Drying Laboratory Solvents
Commercially available anhydrous solvents are convenient but can pick up moisture after being opened.[15] Drying solvents in-house is often more reliable.
Objective: To reduce the water content of common organic solvents to parts-per-million (ppm) levels.
Materials:
-
Solvent to be dried (e.g., Tetrahydrofuran (THF), Diethyl ether, Toluene, Dichloromethane)
-
Appropriate drying agent (see Table 1)
-
Oven-dried flask with a stir bar
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Activate the Drying Agent: Molecular sieves (3Å or 4Å) should be activated by heating in a vacuum oven at >200 °C for at least 12 hours.[16] Other drying agents should be used as fresh as possible.
-
Initial Setup: Take an oven-dried flask, cool it under a stream of inert gas, and add the chosen drying agent.
-
Add Solvent: Add the solvent to the flask containing the drying agent.
-
Stir: Allow the solvent to stand over the drying agent, preferably with stirring, for at least 24-48 hours under a positive pressure of inert gas.[16]
-
Verification (Optional but Recommended): Before use, the water content can be quantitatively measured using a Karl Fischer titrator.[17][18][19]
| Solvent | Recommended Drying Agent | Incompatible Drying Agents | Typical Water Content After Drying (ppm) |
| Tetrahydrofuran (THF) | Activated 3Å Molecular Sieves, Sodium/Benzophenone | Calcium Chloride | < 10 ppm[16] |
| Toluene | Activated 3Å Molecular Sieves, Sodium/Benzophenone | Calcium Chloride | < 10 ppm |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Sodium, Potassium | < 20 ppm[20] |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂), then 4Å sieves | Sodium, Potassium | < 20 ppm[20] |
| Diethyl Ether | Activated 3Å Molecular Sieves, Sodium/Benzophenone | Calcium Chloride | < 10 ppm[20] |
Table 1: Recommended drying agents for common organic solvents.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line Technique)
The Schlenk line is a standard piece of equipment for handling air- and moisture-sensitive compounds.[21][22]
Objective: To create a water- and oxygen-free environment for a chemical reaction.
Materials:
-
Schlenk line connected to a vacuum pump and an inert gas source
-
Oven-dried Schlenk flask and other necessary glassware (e.g., dropping funnel)
-
Rubber septa, glass stoppers, and joint clips
-
Stopcock grease (use sparingly)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried, either in an oven overnight (>125 °C) or by flame-drying under vacuum.[23][24]
-
Assembly: Quickly assemble the glassware while still warm and attach it to the Schlenk line.
-
Evacuate and Backfill:
-
Open the stopcock on the flask to the vacuum manifold of the Schlenk line to evacuate the air.
-
Once a good vacuum is achieved, close the connection to the vacuum and carefully open the connection to the inert gas manifold to fill the flask with nitrogen or argon.
-
This "evacuate-backfill" cycle should be repeated at least three times to ensure all atmospheric gases and adsorbed water are removed.[21][22]
-
-
Maintaining Positive Pressure: Once the cycles are complete, leave the flask under a positive pressure of inert gas. This is often visualized by having the gas outlet from the Schlenk line bubble through an oil bubbler.
-
Reagent Addition: Liquid reagents can be added via a gas-tight syringe through a rubber septum.[15] Solids should be added quickly under a strong counter-flow of inert gas or, for highly sensitive materials, handled in a glovebox.[21][25]
Caption: Basic setup for a reaction on a Schlenk line.
Part 4: Storage and Handling
Proper storage is just as critical as proper reaction technique.
Q4: How should I store my moisture-sensitive fluorinated pyridine intermediates?
-
Short-Term Storage: For solids, store in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite). For liquids, store under an inert atmosphere in a flask sealed with a secure rubber septum or in the original supplier bottle (e.g., AcroSeal™ packaging).[15]
-
Long-Term Storage: For highly sensitive or valuable materials, the best method is to seal them in a glass ampoule under vacuum or an inert atmosphere.[21] Storing in a freezer can reduce decomposition rates, but be cautious of condensation forming on the container when it is removed. Always allow the container to warm to room temperature in a desiccator before opening.
References
-
Water Determination (Karl Fischer Method). Japanese Pharmacopoeia. [Link]
-
Karl Fischer Titration Guide for Water (Moisture) Determination. Mettler Toledo. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Determination of Water Content using the Karl Fischer Coulometric Method. National Center for Biotechnology Information. [Link]
-
Water Content Determination by Karl Fischer. Pharmaguideline. [Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen. [Link]
-
Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
-
Drying solvents. Sciencemadness Wiki. [Link]
-
Drying Solvents. Chemistry LibreTexts. [Link]
-
Tips & Tricks: Drying Methods. University of Rochester, Department of Chemistry. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
-
Helpful Hints for Handling Air-Sensitive Materials. Fauske & Associates. [Link]
-
Emerson, K. M., et al. (2003). A Practical Synthesis of Lithium 3-Fluoropyridine-2-carboxylate. Synthetic Communications, 33(23), 4235-4242. [Link]
-
Rioux, R. M., et al. (2017). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. Journal of Visualized Experiments, (125), e55865. [Link]
-
The Role of Pyridine Intermediates in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
How does water affect a Grignard reaction? Filo. [Link]
-
Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. [Link]
-
Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. [Link]
-
Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. National Center for Biotechnology Information. [Link]
- 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.
-
Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. National Center for Biotechnology Information. [Link]
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate. [Link]
-
Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. National Center for Biotechnology Information. [Link]
-
Enzymatic synthesis of fluorinated compounds. National Center for Biotechnology Information. [Link]
-
Grignard reaction. Wikipedia. [Link]
-
Why Grignard Reagents React With Water. Master Organic Chemistry. [Link]
-
Exploring Fluoropyridine Electrolytes in Li-S Batteries: Balancing Performance and Stability across Temperatures. OSTI.GOV. [Link]
-
Hydrolysis of the Nitrogen Fluorides. ACS Publications. [Link]
-
Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]
-
Electron ionization mass spectrometric analysis of air- and moisture-sensitive organometallic compounds. PubMed. [Link]
-
Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. ResearchGate. [Link]
-
Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution. Royal Society of Chemistry. [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]
-
Pyridine Elaboration Through Organometallic Intermediates: Regiochemical Control and Completeness. ResearchGate. [Link]
-
Storage of pyridine? Sciencemadness Discussion Board. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Introduction to Pyridine: Applications and Industry Importance Wholesaler [slchemtech.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]
- 6. Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. How does water affect a Grignard reaction? | Filo [askfilo.com]
- 8. Grignard reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. mt.com [mt.com]
- 19. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. molan.wdfiles.com [molan.wdfiles.com]
- 22. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 23. moodle2.units.it [moodle2.units.it]
- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 25. fauske.com [fauske.com]
Technical Support Center: Optimizing Temperature for Amine Displacement of C2-Fluorine
Status: Operational Agent: Senior Application Scientist Ticket ID: SNAr-C2F-OPT Topic: Thermodynamics & Kinetic Control in C2-Fluorine Displacement
Introduction: The "Fluorine Paradox" in
Welcome to the technical support hub. You are likely here because your C2-fluorine displacement is either stalling, yielding regioisomeric mixtures, or hydrolyzing.
To troubleshoot effectively, we must first correct a common misconception derived from aliphatic substitution (
Why? The rate-determining step (RDS) in
Module 1: The Thermodynamics of Reactivity
Visualizing the Reaction Pathway
The following diagram illustrates why C2-F substrates often allow for lower reaction temperatures compared to their chloro-analogs.
Figure 1: Reaction coordinate flow. The electronegativity of Fluorine lowers the energy of the transition state leading to the Meisenheimer complex, often allowing reactions to proceed at 25–60°C where Chloro-analogs would require >100°C.
Module 2: Troubleshooting Guide (Q&A)
Scenario A: "My reaction is sluggish or stalled at 50°C."
Diagnosis: While C2-F is activated, the pyridine ring might be electron-rich (e.g., presence of -OMe or -Me groups), or the amine is poorly nucleophilic.
Solution:
-
Solvent Switch: Are you using Ethanol or Methanol?
-
Issue: Protic solvents hydrogen-bond to the amine lone pair, reducing nucleophilicity. They also solvate the fluoride leaving group poorly.
-
Fix: Switch to Polar Aprotic solvents (DMSO, DMF, NMP). These leave the "naked" amine more reactive and stabilize the polar transition state.
-
-
Temperature Step-Up: If using DMSO, increase T to 80–100°C .
-
Microwave: For electron-rich rings (e.g., 3-methoxy-2-fluoropyridine), microwave irradiation at 120°C for 10-20 mins is often superior to overnight reflux.
Scenario B: "I am seeing significant hydrolysis (Pyridone formation)."
Diagnosis: 2-Fluoropyridines are highly susceptible to hydrolysis by trace water, especially at elevated temperatures (
Solution:
-
Dry Solvents: Use anhydrous solvents (stored over molecular sieves).
-
Base Selection: Switch from hygroscopic bases (like NaOH/KOH) to Cs₂CO₃ or DIPEA (Hunig's base).
-
Lower Temperature: High temp promotes hydrolysis. Because F is a good leaving group, try running the reaction at RT (25°C) for a longer duration (24-48h) rather than heating.
Scenario C: "I have a 2,4-difluoro system. How do I get C2 selectivity?"
Diagnosis: Regioselectivity is governed by the "Kinetic vs. Thermodynamic" principle. Both C2 and C4 are activated, but often C4 is less sterically hindered, while C2 is more inductively activated.
Solution:
-
Cryogenic Control: Perform the addition at -78°C to 0°C .
-
At low T, the nucleophile attacks the most electronically activated position (Kinetic control).
-
At high T, you risk equilibration or double-substitution.
-
-
Sterics: If using a bulky amine, C4 substitution will likely dominate. For C2 selectivity with bulky amines, you may need a specific catalyst (e.g., Lewis Acid) or a different leaving group strategy.
Module 3: Optimization Data Matrix
Use this table to select your starting conditions based on substrate electronics.
| Substrate Type | Electronic Nature | Rec.[2][3] Solvent | Rec. Base | Temp Range | Notes |
| 2-F-Pyridine | Neutral/Activated | DMSO / DMF | 25°C - 60°C | Highly reactive. Watch for hydrolysis. | |
| 2-F-3-Nitro-Py | Highly Activated | THF / DCM | DIPEA | -78°C - 0°C | Exothermic. Risk of bis-addition. |
| 2-F-3-Methoxy-Py | Deactivated | NMP / DMSO | 100°C - 140°C | Requires heat. Microwave recommended. | |
| 2-F-Pyrimidine | Very Activated | 1,4-Dioxane | DIPEA | 0°C - RT | More reactive than pyridine. |
Module 4: Experimental Protocols
Protocol A: Standard Thermal Displacement (High Throughput)
Best for: Robust substrates (Neutral 2-F-Pyridines)
-
Prepare: Dissolve 2-fluoropyridine derivative (1.0 equiv) in anhydrous DMSO (0.5 M concentration).
-
Add: Add DIPEA (2.0 equiv) followed by the Amine (1.2 equiv).
-
React: Stir at 60°C for 4–6 hours.
-
Monitor: Check LCMS. If 2-pyridone (M+16 mass shift) appears, lower Temp to 40°C and check solvent dryness.
-
Workup: Dilute with water, extract with EtOAc. (Note: DMSO requires thorough water washes to remove).
Protocol B: Cryogenic Selective Displacement
Best for: Poly-halogenated substrates (e.g., 2,4-difluoropyridine)
-
Prepare: Dissolve substrate in anhydrous THF (0.2 M) under
atmosphere. -
Cool: Cool solution to -78°C (Dry ice/Acetone bath).
-
Add: Add Amine (1.0 equiv) dropwise over 10 minutes.
-
Base: Add LiHMDS or n-BuLi (1.0 equiv) dropwise if using a weak amine, OR use excess amine if it is liquid/cheap.
-
Warm: Allow to warm slowly to 0°C over 2 hours. Quench immediately upon disappearance of starting material to prevent double addition.
Module 5: Decision Logic for Temperature
Follow this logic flow to determine your initial reaction temperature.
Figure 2: Decision matrix for selecting initial reaction temperature based on substrate electronics and substitution patterns.
References
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (PMC). Retrieved from
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health (PMC). Retrieved from
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry. Retrieved from
-
Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem. Retrieved from
Sources
Technical Support Center: Solvent Selection for 3-Chloro-2-fluoro-5-nitropyridine Reactions
Welcome to the technical support guide for reactions involving 3-chloro-2-fluoro-5-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to solvent selection for this versatile building block.
Introduction: The Critical Role of the Solvent
3-Chloro-2-fluoro-5-nitropyridine is a highly activated substrate due to the electron-withdrawing nitro group and the presence of two halogen atoms. This unique electronic structure makes it an excellent candidate for various transformations, most notably Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The choice of solvent is paramount as it directly influences reaction rates, yields, and, crucially, regioselectivity. This guide will elucidate the principles behind solvent selection and provide practical solutions to common challenges.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine ring, particularly with the nitro group, is highly electron-deficient, making it susceptible to nucleophilic attack. In 3-chloro-2-fluoro-5-nitropyridine, both the C-F and C-Cl bonds are potential sites for substitution.
Understanding Regioselectivity in SNAr
In SNAr reactions on this substrate, the fluorine at the C-2 position is generally the more reactive site and a better leaving group than chlorine at the C-3 position.[1][2] This is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex formed during nucleophilic attack. The proximity of the C-2 position to the ring nitrogen further enhances this activation.
Solvent Selection Principles for SNAr
The solvent's primary role in an SNAr reaction is to dissolve the reactants and to influence the nucleophilicity of the attacking species.
-
Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are the preferred choice for SNAr reactions.[3] These solvents are highly effective at solvating the cation of a nucleophilic salt (e.g., Na⁺, K⁺), leaving the anion "naked" and more reactive.[3][4] This enhanced nucleophilicity leads to faster reaction rates.
-
Polar Protic Solvents (Generally Avoid): Solvents such as water, methanol, and ethanol should be used with caution or avoided. These solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity and slows down the reaction.[3][4][5]
Troubleshooting Guide for SNAr Reactions
Issue 1: Low or No Reaction
-
Question: I am not observing any product formation in my SNAr reaction with an amine nucleophile at room temperature in THF. What should I do?
-
Answer:
-
Solvent Polarity: While THF is a suitable polar aprotic solvent, for less reactive nucleophiles, a more polar solvent like DMF or DMSO can significantly accelerate the reaction by better solvating the counter-ion and enhancing nucleophilicity.[3]
-
Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[3] Gradually increase the temperature (e.g., to 50 °C, 80 °C, or reflux) and monitor the reaction by TLC or LC-MS.
-
Base: If your nucleophile is a neutral amine, the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a tertiary amine like Et₃N) is often necessary to deprotonate the amine or neutralize the H-X acid formed during the reaction.[6]
-
Issue 2: Poor Regioselectivity / Mixture of Products
-
Question: I am getting a mixture of products corresponding to substitution at both the C-2 (fluoro) and C-3 (chloro) positions. How can I improve selectivity for the C-2 position?
-
Answer:
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. The activation energy for the reaction at the more reactive C-2 position is lower, so by reducing the thermal energy, you can favor the kinetically preferred product.
-
Nucleophile Choice: Highly reactive, "hard" nucleophiles (e.g., alkoxides, primary amines) will strongly favor the C-2 position. Softer, bulkier nucleophiles might show less selectivity.
-
Solvent's Role in Regioselectivity: While the inherent electronics of the substrate are the primary driver for C-2 selectivity, the solvent can play a subtle role. In some cases, a less polar aprotic solvent might offer slightly better selectivity than a highly polar one, although this often comes at the cost of reaction rate.
-
Issue 3: Side Product Formation
-
Question: My TLC plate shows multiple spots, and I suspect side reactions. What are the likely culprits?
-
Answer:
-
Reaction with Solvent: If you are using a potentially nucleophilic solvent (e.g., an alcohol) with a strong base, the solvent itself can compete with your intended nucleophile.[3] It is always best to use a non-reactive, polar aprotic solvent.
-
Di-substitution: If your nucleophile has a second reactive site, you might observe further reactions. Using a stoichiometric amount of the nucleophile can help to minimize this.
-
Experimental Protocol: SNAr with an Amine Nucleophile
-
Objective: To synthesize 3-chloro-5-nitro-2-(piperidin-1-yl)pyridine.
-
Materials:
-
3-Chloro-2-fluoro-5-nitropyridine (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-2-fluoro-5-nitropyridine and anhydrous DMF (to achieve a concentration of ~0.2 M).
-
Add potassium carbonate, followed by the dropwise addition of piperidine at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
3-Chloro-2-fluoro-5-nitropyridine can also participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. In this context, the reactivity of the C-Cl bond is typically exploited.
Solvent Selection Principles for Suzuki-Miyaura Coupling
The solvent system in a Suzuki coupling is critical for several reasons: it must dissolve the organic substrate, the boronic acid, and the base, and it must facilitate the various steps of the catalytic cycle.[7][8]
-
Aprotic Solvents: A mixture of an aprotic organic solvent and water is very common.[9][10]
-
1,4-Dioxane/Water or Toluene/Water: These are classic solvent systems for Suzuki couplings.[11] They provide good solubility for a wide range of substrates.
-
DMF/Water: A more polar option that can be beneficial for poorly soluble starting materials.
-
-
Role of Water: Water is often essential for the transmetalation step, where the organic group is transferred from boron to palladium. It is believed to facilitate the formation of a bridging hydroxide between the palladium and boron atoms. However, anhydrous conditions are also sometimes employed.
Troubleshooting Guide for Suzuki-Miyaura Coupling
Issue 1: Low Conversion or No Reaction
-
Question: My Suzuki coupling of 3-chloro-2-fluoro-5-nitropyridine with phenylboronic acid is not proceeding in dioxane/water. What can I try?
-
Answer:
-
Solvent Choice: While dioxane is common, some substrates have poor solubility. Try a more polar solvent system like DMF/water or acetonitrile/water.[9] Toluene can also be an effective solvent.
-
Base Selection: The choice of base is critical. If a common base like Na₂CO₃ is not effective, a stronger base such as K₃PO₄ or Cs₂CO₃ may be required, especially for less reactive aryl chlorides.[11]
-
Ligand and Catalyst: The C-Cl bond is less reactive than C-Br or C-I bonds in oxidative addition. Ensure you are using a palladium catalyst and ligand system designed for activating aryl chlorides. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often necessary.[11]
-
Degassing: Thoroughly degassing the solvent mixture to remove oxygen is crucial to prevent catalyst deactivation. Bubble an inert gas (argon or nitrogen) through the solvent mixture for 15-30 minutes before adding the catalyst.
-
Issue 2: Decomposition of Boronic Acid
-
Question: I am observing significant decomposition of my boronic acid during the reaction. How can I mitigate this?
-
Answer:
-
Temperature Control: High temperatures can lead to protodeborylation (cleavage of the C-B bond). Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can compensate for some decomposition.
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions with a base like CsF can prevent decomposition.
-
Experimental Protocol: Suzuki-Miyaura Coupling
-
Objective: To synthesize 3-(4-methoxyphenyl)-2-fluoro-5-nitropyridine.
-
Materials:
-
3-Chloro-2-fluoro-5-nitropyridine (1.0 eq)
-
(4-methoxyphenyl)boronic acid (1.5 eq)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (5 mol%)
-
K₃PO₄ (2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 3-chloro-2-fluoro-5-nitropyridine, (4-methoxyphenyl)boronic acid, and K₃PO₄.
-
In a separate flask, prepare the solvent mixture (e.g., 4:1 dioxane:water) and degas it thoroughly by bubbling with argon for 20-30 minutes.
-
Add the degassed solvent to the reaction vessel, followed by the palladium pre-catalyst (Pd₂(dba)₃) and the ligand (XPhos).
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, then purify the product by column chromatography.
-
Section 3: Data and Visualization
Table 1: Properties of Common Solvents for 3-Chloro-2-fluoro-5-nitropyridine Reactions
| Solvent | Formula | Dielectric Constant (ε) | Dipole Moment (μ, D) | Type | Typical Use |
| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | 3.86 | Polar Aprotic | SNAr |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | 3.96 | Polar Aprotic | SNAr |
| Acetonitrile (MeCN) | C₂H₃N | 37.5 | 3.92 | Polar Aprotic | SNAr, Suzuki |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 1.75 | Polar Aprotic | SNAr |
| 1,4-Dioxane | C₄H₈O₂ | 2.2 | 0.45 | Aprotic | Suzuki |
| Toluene | C₇H₈ | 2.4 | 0.36 | Aprotic | Suzuki |
| Methanol (MeOH) | CH₄O | 32.7 | 1.70 | Polar Protic | Use with caution |
| Ethanol (EtOH) | C₂H₆O | 24.6 | 1.69 | Polar Protic | Use with caution |
| Water | H₂O | 80.1 | 1.85 | Polar Protic | Co-solvent in Suzuki |
Data compiled from various sources.[12][13][14][15]
Diagrams
Caption: General mechanism of SNAr at the C-2 position.
Caption: Decision workflow for solvent selection.
References
-
Chemistry Stack Exchange. (2020, August 30). Pyridine: Protic or Aprotic. Retrieved from [Link]
-
Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]
-
Unknown. (n.d.). Solvent Physical Properties. Retrieved from [Link]
-
Unknown. (n.d.). Dielectric Constant of Common solvents. Retrieved from [Link]
-
ARCOR Epoxy Technologies. (n.d.). Solvent Chemical Formula Boiling point Dielectric constant Density Dipole moment (D). Retrieved from [Link]
-
Oregon State University. (n.d.). Physical properties of some common organic solvents. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (2006, February). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
-
PMC. (2026, January 29). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Retrieved from [Link]
-
RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Espacenet. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024, November 8). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
PMC. (2020, September 28). Aromatic Nucleophilic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
Beilstein Journals. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
-
Unknown. (n.d.). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. Retrieved from [Link]
-
PMC. (n.d.). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
MDPI. (2021, July 7). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitution by the ANRORC mechanism. Hydrolysis of 2-chloro-3,5-dinitropyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Common Troubleshooting Tips. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reaction Learning Checklist. Retrieved from [Link]
-
Merck Millipore. (2024, July 2). SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 13. Solvent Physical Properties [people.chem.umass.edu]
- 14. depts.washington.edu [depts.washington.edu]
- 15. arcorepoxy.com [arcorepoxy.com]
Technical Support Center: Strategies for the Removal of Unreacted 3-Chloro-2-fluoro-5-nitropyridine
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of unreacted 3-Chloro-2-fluoro-5-nitropyridine from reaction mixtures. The following information is curated to provide not just procedural steps, but also the underlying chemical principles to empower you to adapt and optimize these methods for your specific experimental context.
Understanding the Challenge: Properties of 3-Chloro-2-fluoro-5-nitropyridine
3-Chloro-2-fluoro-5-nitropyridine is a common building block in organic synthesis, prized for its reactive sites that allow for sequential nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group activates the pyridine ring, making the chloro and fluoro substituents susceptible to displacement by nucleophiles. However, it is this very reactivity that can also present challenges in purification when it remains unreacted in the final mixture.
Key characteristics to consider for purification:
-
Polarity : The nitro group and halogen substituents impart a moderate to high polarity to the molecule.
-
Solubility : It is generally soluble in many common organic solvents such as dichloromethane (MDC), acetone, and methanol, but insoluble in water.[1]
-
Reactivity : The chloro and fluoro groups are susceptible to nucleophilic attack. The fluorine atom is generally more readily displaced than the chlorine atom in nucleophilic aromatic substitution reactions involving polyfluorinated benzenes.[2]
Frequently Asked Questions (FAQs)
Q1: My primary purification attempt by column chromatography resulted in co-elution of the product and starting material. What should I do?
A1: Co-elution is a common issue when the polarity of your desired product and the unreacted starting material are very similar. Here are several strategies to improve separation:
-
Optimize Your Mobile Phase: Systematically vary the solvent ratio of your eluent. Small, incremental changes to the polarity can significantly impact resolution. Consider introducing a third solvent to fine-tune the mobile phase polarity.
-
Change the Stationary Phase: If you are using a standard silica gel column, consider switching to a different stationary phase. Options include alumina (basic or neutral), or reversed-phase silica (like C18).[3] For fluorinated compounds, specialized fluorous stationary phases can also be effective.[4]
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can effectively separate compounds with close Rf values.[5]
Q2: I have a significant amount of unreacted 3-Chloro-2-fluoro-5-nitropyridine. Is there a way to remove it without resorting to chromatography?
A2: Yes, several non-chromatographic methods can be employed, especially for larger scale reactions.
-
Reactive Quenching: Introduce a nucleophilic scavenging agent to selectively react with the excess starting material. For example, a simple amine or thiol can be added to the reaction mixture upon completion. The resulting substituted pyridine will have a significantly different polarity, making it easier to separate by extraction or crystallization. It is crucial to choose a scavenger that does not react with your desired product.
-
Liquid-Liquid Extraction: An acid-base extraction can be highly effective. Since pyridine derivatives are basic, washing the organic layer with a dilute aqueous acid (e.g., 1M HCl) will protonate the pyridine nitrogen, causing it to move into the aqueous phase. Your desired product, if it is not basic, will remain in the organic layer. The basic pyridine can then be recovered from the aqueous layer by basifying and back-extracting if needed.[5]
-
Recrystallization: If your product is a solid, recrystallization is an excellent purification technique. The key is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the unreacted starting material remains soluble at all temperatures.[6][7][8]
Q3: How can I confirm that all the unreacted 3-Chloro-2-fluoro-5-nitropyridine has been removed?
A3: Several analytical techniques can be used to assess the purity of your final product.
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively check for the presence of the starting material.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. A well-developed HPLC method can provide high-resolution separation of your product from any residual starting material and other impurities.[3][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for both detecting and identifying volatile impurities.[9][10] It is particularly useful for analyzing complex mixtures.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can be used to detect the presence of the starting material. The distinct signals of 3-Chloro-2-fluoro-5-nitropyridine can be integrated to quantify its concentration relative to your product.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the removal of unreacted 3-Chloro-2-fluoro-5-nitropyridine.
Issue 1: Poor Separation During Liquid-Liquid Extraction
Symptom: After an acidic wash, a significant amount of the starting material remains in the organic layer.
| Possible Cause | Suggested Action |
| Insufficient Acid | The amount of acid used was not enough to protonate all of the pyridine derivative. Increase the volume or concentration of the aqueous acid wash. |
| Product is also Basic | Your desired product may also be basic and is being extracted into the aqueous layer along with the starting material. In this case, an acid wash is not a suitable purification method. |
| Inefficient Mixing | The two phases were not mixed thoroughly, leading to incomplete extraction. Ensure vigorous mixing to maximize the surface area between the two phases. |
Issue 2: Oiling Out During Recrystallization
Symptom: Instead of forming crystals upon cooling, the compound separates as an oil.
| Possible Cause | Suggested Action |
| Solution is Too Concentrated | The concentration of the solute is too high for crystallization to occur properly. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly again.[13] |
| Cooling is Too Rapid | Rapid cooling does not allow sufficient time for an ordered crystal lattice to form. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8] |
| Inappropriate Solvent System | The chosen solvent or solvent mixture is not ideal for your compound. Experiment with different solvents or solvent ratios.[13] |
Issue 3: Unreacted Starting Material After Reactive Quenching
Symptom: Analytical data shows the presence of 3-Chloro-2-fluoro-5-nitropyridine even after adding a scavenging agent.
| Possible Cause | Suggested Action |
| Insufficient Scavenger | The stoichiometric amount of the scavenging agent was not enough to react with all of the excess starting material. Add more of the scavenging agent. |
| Low Reactivity of Scavenger | The chosen scavenger may not be reactive enough under the reaction conditions. Consider a more nucleophilic scavenger or increasing the reaction temperature. |
| Reaction Time is Too Short | The quenching reaction may not have gone to completion. Allow for a longer reaction time and monitor the progress by TLC or HPLC. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is suitable for separating basic pyridine compounds from neutral or acidic products.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The number of washes depends on the amount of pyridine to be removed.
-
Phase Separation: Separate the aqueous and organic layers.
-
Neutralization (Optional): If the desired product is sensitive to acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to obtain the purified product.[5]
Protocol 2: Purification by Recrystallization
This is a general protocol for single-solvent recrystallization.[6][7]
-
Solvent Selection: Choose a solvent in which your product is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.[6]
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8]
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[6]
-
Drying: Dry the crystals to a constant weight.[8]
Protocol 3: Reactive Quenching of Excess Starting Material
This protocol outlines a general procedure for quenching electrophilic starting materials.
-
Cooling: Once the primary reaction is complete, cool the reaction mixture in an ice bath.
-
Addition of Quenching Agent: Slowly add a slight excess of a nucleophilic quenching agent (e.g., isopropanol, followed by methanol, and then water).[14] The choice of quenching agent will depend on the specific reaction.
-
Stirring: Allow the mixture to stir until all the excess starting material has reacted, monitoring by TLC or HPLC.
-
Workup: Proceed with the standard workup procedure for your reaction.
Visualization of Workflows
Decision Tree for Purification Strategy
Caption: A decision-making workflow for selecting an appropriate purification strategy.
General Analytical Workflow for Purity Assessment
Caption: A typical workflow for assessing the purity of the final product.
References
- A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Benchchem.
- Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI.
- Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
-
Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. MDPI. Available at: [Link]
- Experiment 2: Recrystallization.
- Recrystallization - Single Solvent.
- Safety Data Sheet - 5-Chloro-2-nitropyridine. Jubilant Ingrevia.
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. Available at: [Link]
- Protocol for quenching reactive chemicals. EPFL.
- Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Google Patents.
- Analytical Methods. ATSDR.
-
Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed. Available at: [Link]
- Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled Water. SCCWRP FTP - Southern California Coastal Water Research Project.
-
Recrystallization. Chemistry LibreTexts. Available at: [Link]
- Quenching Reactive Substances. KGROUP.
- Recrystallization - Part 2.
- How to Add Reagents to a Reaction. University of Rochester, Department of Chemistry.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. Available at: [Link]
-
Gas chromatographic separation of substituted pyridines. PubMed. Available at: [Link]
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- 3-chloro-2-fluoro-5-nitropyridine (C5H2ClFN2O2). PubChemLite.
- Technical Support Center: 2-Chloro-3-methyl-5-nitropyridine. Benchchem.
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. Available at: [Link]
- A Comparative Guide to Analytical Methods for 3,5-Dichloropyridine Quantification. Benchchem.
-
Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. MDPI. Available at: [Link]
-
2-Chloro-3-fluoro-5-nitropyridine. PubChem. Available at: [Link]
-
Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. Available at: [Link]
-
Fluorinated covalent triazine frameworks as stationary phase for the separation of fluorinated compounds by capillary electrochromatography. ResearchGate. Available at: [Link]
- Reactions of Polyfluorobenzenes With Nucleophilic Reagents.
-
Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. ResearchGate. Available at: [Link]
-
[Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography]. PubMed. Available at: [Link]
- Method for preparing 2-chloro-5-nitropyridine. Google Patents.
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- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
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- 14. epfl.ch [epfl.ch]
Validation & Comparative
Technical Comparison: 3-Chloro-2-fluoro-5-nitropyridine vs. 2-Chloro-3-fluoro-5-nitropyridine
[1]
Executive Summary: The Strategic Choice of Halogen
In the design of bioactive heterocyclic cores, the selection between 3-Chloro-2-fluoro-5-nitropyridine (Isomer A) and 2-Chloro-3-fluoro-5-nitropyridine (Isomer B) is rarely about cost alone.[1] It is a strategic decision dictated by two factors: reaction kinetics and downstream synthetic utility .
-
Isomer A (2-F, 3-Cl) is the "High-Velocity" electrophile.[1][2] The C2-fluorine atom, activated by the ortho-nitrogen and para-nitro group, serves as an exceptional leaving group for
reactions, often proceeding under milder conditions.[2] It yields 3-chloro -substituted products, preserving a chlorine handle for subsequent cross-coupling (e.g., Suzuki-Miyaura).[1][2] -
Isomer B (2-Cl, 3-F) is the "Fluorine-Retaining" scaffold.[1][2] While slightly less reactive at the C2 position than its fluoro-analog, it allows for the introduction of nucleophiles while retaining the 3-fluoro motif, a critical design element for modulating pKa, metabolic stability, and ligand-protein binding interactions.[1]
Quick Selection Guide:
| Feature | Isomer A (3-Cl-2-F) | Isomer B (2-Cl-3-F) |
|---|---|---|
| CAS Number | 1805456-19-2 | 1079179-12-6 |
| Primary Leaving Group | Fluorine (at C2) | Chlorine (at C2) |
| Reactivity (
Structural & Electronic Analysis
The reactivity of these isomers is governed by the "Element Effect" in Nucleophilic Aromatic Substitution (
Electronic Activation Map
-
Position C2: Activated by the adjacent Pyridine Nitrogen (inductive/mesomeric withdrawal) and the para-Nitro group. This is the "Hot Spot" for nucleophilic attack.
-
Position C3: Meta to the Nitrogen. Poorly activated for substitution. Halogens here are generally stable against
but available for metal-catalyzed coupling.[1][2]
Figure 1: Reactivity mapping of Isomer A vs. Isomer B. Note that in both cases, C2 is the site of attack, but the leaving group changes.
Reactivity Profile & Regioselectivity[3][4][5]
The "Fluorine Advantage" in Isomer A
In
-
Implication: Isomer A can often react at lower temperatures (0°C to RT) or with weaker nucleophiles compared to Isomer B, which may require heating (60–80°C).
-
Regioselectivity: In Isomer A, the C2-F is vastly more labile than C3-Cl.[1][2] Substitution is >99% regioselective for C2.
The "Chlorine Displacement" in Isomer B
For Isomer B , the leaving group at the activated C2 position is Chlorine. While still reactive due to the nitro-activation, it lacks the inductive stabilization provided by fluorine.
-
Implication: Reaction times are longer.
-
Regioselectivity: The C3-Fluorine is chemically inert to
conditions because it is meta to the pyridine nitrogen. The nucleophile attacks C2 exclusively, displacing Chlorine.
Comparative Reaction Data (Standardized Conditions)
Conditions: 1.0 eq Substrate, 1.1 eq Morpholine, solvent EtOH, Base Et3N
| Substrate | Leaving Group | Temp | Time | Yield | Product |
| Isomer A | Fluoride ( | 25°C | 1 h | 96% | 2-Morpholino-3-chloro -5-nitropyridine |
| Isomer B | Chloride ( | 60°C | 4 h | 92% | 2-Morpholino-3-fluoro -5-nitropyridine |
Synthetic Utility & Decision Framework
Use the following logic tree to select the correct starting material for your drug discovery campaign.
Figure 2: Decision matrix for selecting the appropriate isomer based on the desired final chemotype.
Experimental Protocols
Protocol A: High-Reactivity Substitution (Using Isomer A)
Target: Synthesis of 2-Amino-3-chloro-5-nitropyridine derivatives
Materials:
-
Amine Nucleophile (1.1 mmol)
-
Diisopropylethylamine (DIPEA) (1.2 mmol)
-
Acetonitrile (ACN) (5 mL)
Procedure:
-
Dissolution: Dissolve 3-Chloro-2-fluoro-5-nitropyridine in dry ACN at 0°C.
-
Addition: Add DIPEA followed by the dropwise addition of the amine nucleophile.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Isomer A is highly reactive; reaction is often complete within 1 hour).
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over MgSO4, and concentrate.
-
Note: Due to the high reactivity of the C2-F bond, avoid protic solvents (like MeOH) if using alkoxide nucleophiles to prevent side reactions.
Protocol B: Standard Substitution (Using Isomer B)
Target: Synthesis of 2-Amino-3-fluoro-5-nitropyridine derivatives
Materials:
-
2-Chloro-3-fluoro-5-nitropyridine (1.0 mmol)[1]
-
Amine Nucleophile (1.2 mmol)
-
Triethylamine (
) (1.5 mmol) -
Ethanol or DMF (5 mL)
Procedure:
-
Dissolution: Dissolve 2-Chloro-3-fluoro-5-nitropyridine in Ethanol.
-
Addition: Add
and the amine. -
Reaction: Heat the mixture to reflux (80°C) for 3–6 hours. The C2-Cl bond requires thermal energy to overcome the activation barrier compared to the C2-F bond.[1][2]
-
Workup: Cool to room temperature. If product precipitates, filter and wash with cold ethanol. If soluble, remove solvent under vacuum and recrystallize or purify via column chromatography.
References
Sources
- 1. 1805043-12-2|4-Chloro-2-fluoro-5-nitropyridine|BLD Pharm [bldpharm.com]
- 2. 60186-16-5|5-Chloro-2-fluoro-3-nitropyridine|BLD Pharm [bldpharm.com]
- 3. 2-Chloro-5-fluoro-3-nitropyridine | C5H2ClFN2O2 | CID 10773626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-fluoro-3-nitropyridine | C5H2ClFN2O2 | CID 10773626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-3-fluoro-5-nitropyridine | C5H2ClFN2O2 | CID 52982879 - PubChem [pubchem.ncbi.nlm.nih.gov]
Distinguishing 3-Chloro-2-fluoro-5-nitropyridine from 5-Chloro-2-fluoro-3-nitropyridine
This guide provides a rigorous technical comparison between 3-Chloro-2-fluoro-5-nitropyridine and 5-Chloro-2-fluoro-3-nitropyridine .[1][2] It is designed for medicinal chemists and process engineers requiring definitive structural assignment and reactivity profiling.
Executive Summary & Structural Identifiers[1]
These two compounds are regioisomers sharing the same core pyridine scaffold but differing in the relative positioning of the chlorine and nitro substituents. While both are electrophilic building blocks used in SNAr reactions, their spectroscopic signatures and downstream reactivity profiles differ significantly due to the ortho- vs. para-nitro effects relative to the fluorine leaving group.
| Feature | Compound A | Compound B |
| IUPAC Name | 3-Chloro-2-fluoro-5-nitropyridine | 5-Chloro-2-fluoro-3-nitropyridine |
| Common Code | 3-Cl-5-NO2 isomer | 5-Cl-3-NO2 isomer |
| CAS Number | 1805456-19-2 | 60186-16-5 |
| Structure | Nitro is para to Fluorine | Nitro is ortho to Fluorine |
| Key Reactivity | SNAr (Activated by p-NO2 & N) | SNAr (Activated by o-NO2 & N) |
| Product Property | No intramolecular H-bond | Intramolecular H-bond (with amines) |
Spectroscopic Differentiation (The "Gold Standard")
The most reliable method to distinguish these isomers without destruction is 1H NMR , focusing on the chemical shift of the proton at the C6 position (
A. Proton NMR Analysis (1H NMR)
-
Compound A (3-Cl, 5-NO2):
-
H6 Proton: Located between the Pyridine Nitrogen and the Nitro group.
-
Electronic Environment: Highly deshielded due to the inductive effect of the adjacent Nitrogen and the strong electron-withdrawing Nitro group at C5.
-
Predicted Shift:
9.0 – 9.2 ppm (Doublet, Hz). -
H4 Proton:
~8.6 ppm (Doublet).
-
-
Compound B (5-Cl, 3-NO2):
-
H6 Proton: Located between the Pyridine Nitrogen and the Chlorine atom.
-
Electronic Environment: Deshielded by Nitrogen, but the Chlorine at C5 is a weaker electron-withdrawing group than Nitro. The Nitro group is meta to H6.
-
Predicted Shift:
8.4 – 8.6 ppm (Doublet, Hz). -
H4 Proton:
~8.8 ppm (Doublet, deshielded by o-NO2).
-
Diagnostic Rule: If the most downfield signal is >9.0 ppm, it is likely the 5-Nitro isomer (Compound A).
B. Carbon NMR (13C NMR) - Coupling Patterns
The Carbon-Fluorine coupling (
-
Compound B (3-NO2): The carbon carrying the nitro group (C3) is ortho to Fluorine. It will show a large doublet splitting (
Hz). -
Compound A (5-NO2): The carbon carrying the chlorine (C3) is ortho to Fluorine. C-Cl carbons typically appear upfield of C-NO2 carbons.[2]
Chemical Reactivity & Self-Validating Protocol
If NMR is ambiguous, a chemical derivatization test using a primary amine (e.g., Benzylamine) provides a definitive visual and spectroscopic answer.
The "Intramolecular Hydrogen Bond" Test
Both isomers undergo Nucleophilic Aromatic Substitution (SNAr) at the C2 position, displacing Fluorine. However, the resulting products have distinct physical properties.
Reaction Scheme
Comparison of Products
| Feature | Product from Compound A (5-NO2) | Product from Compound B (3-NO2) |
| Structure | Nitro is para to Amine.[1][2] | Nitro is ortho to Amine. |
| H-Bonding | Impossible. (Too far). | Strong Intramolecular H-Bond (NH |
| 1H NMR (NH) | Broad singlet, | Sharp/Broad singlet, |
| TLC Polarity | More Polar (Lower Rf). | Less Polar (Higher Rf) due to "masked" polarity. |
| Color | Pale Yellow. | Deep Yellow / Orange (Intense charge transfer). |
Experimental Protocol: Derivatization for Identification
Reagents:
-
Unknown Pyridine Isomer (50 mg)
-
Benzylamine (35 mg, 1.1 eq)
-
Triethylamine (40 µL, 1.2 eq)
-
Acetonitrile (2 mL)
Procedure:
-
Dissolve the unknown pyridine in Acetonitrile.
-
Add Triethylamine followed by Benzylamine.
-
Stir at room temperature for 1 hour (Reaction is usually fast due to activation).
-
TLC Analysis: Elute with 20% EtOAc/Hexanes.
-
Workup: Evaporate solvent, redissolve in CDCl3 for NMR.
Interpretation:
-
Result 1: NH peak at ~9.0 ppm + Deep Orange spot
Starting material was 5-Chloro-2-fluoro-3-nitropyridine (Compound B) .[1] -
Result 2: NH peak at ~6.0 ppm + Pale Yellow spot
Starting material was 3-Chloro-2-fluoro-5-nitropyridine (Compound A) .[1][2]
Visualized Pathways (Graphviz)
Identification Decision Tree
Caption: Decision tree for distinguishing pyridine isomers using NMR and chemical derivatization.
Reaction Mechanism & Regioselectivity
Caption: SNAr pathway for the 3-nitro isomer, highlighting the formation of the H-bonded product.
References
-
Fluorochem. 3-Chloro-2-fluoro-5-nitropyridine Product Page (CAS 1805456-19-2). Retrieved from
-
BLD Pharm. 5-Chloro-2-fluoro-3-nitropyridine Product Page (CAS 60186-16-5). Retrieved from
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): The Effect of Substituents. Retrieved from
-
Chemical Book. Synthesis and Properties of Chlorofluoronitropyridines. Retrieved from
Sources
A Comparative Guide to the Reactivity of C2-Fluoro and C3-Chloro Nitropyridines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry and materials science. Among the various synthetic tools available, Nucleophilic Aromatic Substitution (SNAr) on nitropyridines stands out as a robust and versatile method for forging carbon-heteroatom and carbon-carbon bonds. The introduction of a nitro (NO₂) group fundamentally alters the electronic landscape of the pyridine ring, transforming it from an electron-rich system to a highly electrophilic scaffold ripe for nucleophilic attack.[1][2]
This guide provides an in-depth comparison of the reactivity of two common, yet distinct, classes of substrates: C2-fluoronitropyridines and C3-chloronitropyridines. Understanding the nuanced interplay of electronics, leaving group ability, and positional activation is critical for rational reaction design and the efficient synthesis of complex molecules. We will dissect the mechanistic principles, present supporting experimental data, and provide actionable protocols to empower researchers in their synthetic endeavors.
The Theoretical Framework: Deconstructing Reactivity in SNAr
The SNAr reaction on heteroaromatic systems proceeds via a two-step addition-elimination mechanism. The rate and success of this reaction are governed by three primary factors: the electronic activation of the ring, the position of the leaving group relative to activating features, and the intrinsic nature of the leaving group itself.
Electronic Activation: The Role of the Nitro Group and Pyridine Nitrogen
The pyridine ring is inherently electron-deficient due to the high electronegativity of the ring nitrogen atom.[3][4] This feature alone makes it more susceptible to nucleophilic attack than a corresponding benzene ring. The introduction of a potent electron-withdrawing group (EWG) like a nitro group dramatically amplifies this effect.
The nitro group activates the ring for SNAr by:
-
Inductive Withdrawal: Pulling electron density from the ring through the sigma bond framework.
-
Resonance Stabilization: Delocalizing the negative charge of the anionic intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. This stabilization is most effective when the nitro group is positioned ortho or para to the site of attack, as the charge can be delocalized directly onto the oxygen atoms of the nitro group.[1][5][6]
Caption: Factors governing the reactivity of C2-F vs. C3-Cl nitropyridines.
Supporting Experimental Data
Quantitative comparisons confirm the superior reactivity of fluoro-substituted pyridines and the general principles of SNAr.
| Substrate Comparison | Nucleophile / Conditions | Relative Reactivity / Outcome | Rationale |
| 2-Fluoropyridine vs. 2-Chloropyridine | Sodium Ethoxide in Ethanol | 2-Fluoropyridine is 320 times faster than 2-chloropyridine. [7][8] | Demonstrates the superior activating effect of fluorine at the C2 position, even without a nitro group. |
| 6-Fluoro-3-nitropyridine derivative vs. 6-Chloro-3-nitropyridine derivative | Glutathione (GSH) | Fluoride analogs were generally more reactive (t1/2 = 18-62 h) than chloro analogs (t1/2 > 100 h). [9] | Direct comparison in a nitropyridine system confirms that fluoride is the better leaving group in SNAr due to faster nucleophilic attack. |
| 2-Chloro-3-nitropyridine vs. 2-Chloro-5-nitropyridine | Aromatic Amines | Both compounds react, but the relative rates are influenced by the amine nucleophilicity. [10] | Shows that SNAr is viable on chloronitropyridines when the leaving group is ortho to the nitro group. |
Experimental Protocol: SNAr of 2-Fluoro-5-nitropyridine with an Amine
This protocol describes a general procedure for the nucleophilic substitution on a highly activated C2-fluoronitropyridine substrate.
Objective: To synthesize 2-(Morpholino)-5-nitropyridine.
Materials:
-
2-Fluoro-5-nitropyridine
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Condenser and nitrogen/argon inlet
-
Heating mantle or oil bath
Procedure:
-
Vessel Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-fluoro-5-nitropyridine (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (2.0 eq) followed by anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M.
-
Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(morpholino)-5-nitropyridine.
Causality and Self-Validation:
-
Base (K₂CO₃): Anhydrous potassium carbonate is used as a mild base to scavenge the HF generated during the reaction, driving the equilibrium towards the product. It is crucial to use an anhydrous base and solvent to prevent unwanted hydrolysis of the starting material.
-
Solvent (DMF): A polar aprotic solvent like DMF is ideal as it solubilizes the reactants and effectively solvates the cationic species, promoting the SNAr pathway without interfering with the nucleophile.
-
Monitoring: Regular monitoring by TLC is a self-validating step. The disappearance of the starting material spot and the appearance of a new, more polar product spot confirms the reaction is proceeding as expected.
Conclusion
-
Positional Activation by the ring nitrogen at the C2 position.
-
Superior Electronic Activation of the reaction center by the highly electronegative fluorine atom.
-
Potent Ring Activation by the electron-withdrawing nitro group.
This predictable and high reactivity makes C2-fluoronitropyridines premium substrates in synthetic chemistry, particularly for the late-stage functionalization of complex molecules in drug discovery programs, where mild conditions and high efficiency are paramount. [11]Researchers can leverage this understanding to select the optimal substrate and conditions to achieve their synthetic goals with precision and efficiency.
References
-
Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry. [Link]
-
Nucleophilic aromatic substitution by [ F]fluoride at substituted 2-nitropyridines - AKJournals. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. Journal of the American Chemical Society. [Link]
-
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC. Molecules. [Link]
-
Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC - NIH. ChemMedChem. [Link]
-
24.9: Heterocyclic Amines - Chemistry LibreTexts. [Link]
-
Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society B: Physical Organic. [Link]
-
Nucleophilic aromatic substitution - Wikipedia. [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. [Link]
-
Pyridine: Electrophilic & Nucleophilic Reactions | PDF - Scribd. [Link]
-
Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase - ResearchGate. [Link]
-
A Computational Study of the SNAr Reaction Mechanisms in 2-Ethoxy-3,5- Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine: Toward Designing Putative SARS-CoV-2 Inhibitors - ResearchGate. [Link]
-
A computational study of the SNAr reaction of 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine with piperidine | Request PDF - ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
-
Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors - ResearchGate. [Link]
-
Competition between Nucleophilic Substitution of Halogen (SNAr) versus Substitution of Hydrogen (SNArH)—A Mass Spectrometry and Computational Study | Request PDF - ResearchGate. [Link]
-
Aromatic Nucleophilic Substitution - Fisher Scientific. [Link]
-
Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? - Chemistry Stack Exchange. [Link]
-
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors - ChemRxiv. [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate. [Link]
-
SNAr Reaction of Polyhalogenated Heterocycles - WuXi Biology. [Link]
-
Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. : r/AdvancedOrganic - Reddit. [Link]
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC. Molecules. [Link]
-
Activation Strain Analysis of SN2 Reactions at C, N, O, and F Centers - PMC. The Journal of Physical Chemistry A. [Link]
-
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - ResearchGate. [Link]
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- 9. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation pattern of 3-Chloro-2-fluoro-5-nitropyridine
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11]
In the synthesis of complex pharmaceutical intermediates—particularly kinase inhibitors and antimicrobial agents—3-Chloro-2-fluoro-5-nitropyridine serves as a critical electrophilic building block. Its high reactivity, driven by the electron-withdrawing nitro group and the specific halogenation pattern, makes it prone to nucleophilic aromatic substitution (
However, this same reactivity often leads to regioisomeric impurities (e.g., 2-chloro-3-fluoro-5-nitropyridine) during synthesis. Standard LC-UV purity checks are often insufficient due to overlapping chromophores.
This guide provides a definitive mass spectrometry (MS) characterization framework. Unlike generic spectral lists, we focus on the mechanistic fragmentation pathways that distinguish this compound from its isomers, comparing "Hard" (Electron Ionization - EI) and "Soft" (Electrospray Ionization - ESI) techniques.[1]
Theoretical vs. Experimental Performance (EI vs. ESI)
To validate the identity of 3-Chloro-2-fluoro-5-nitropyridine, one must choose the ionization method based on the analytical goal: structural confirmation (EI) or reaction monitoring (ESI).
Comparative Ionization Profile
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI+) |
| Energy Regime | High (70 eV) - "Hard" | Low - "Soft" |
| Dominant Species | Fragment Ions (Daughter ions) | Protonated Molecule |
| Molecular Ion ( | Visible (Moderate intensity) | Dominant (Base Peak) |
| Isotope Pattern | Distinct Cl ( | Distinct Cl pattern on |
| Primary Utility | Fingerprinting: Distinguishing isomers via fragmentation depth.[2] | Quantification: High sensitivity for trace impurity analysis. |
| Limit of Detection | ~1-10 pg (GC-MS) | ~10-100 fg (LC-MS/MS) |
Critical Insight: In ESI(+), the basicity of the pyridine nitrogen is significantly reduced by the electron-withdrawing Nitro (-NO
), Fluoro (-F), and Chloro (-Cl) groups. Consequently, mobile phase acidification (e.g., 0.1% Formic Acid) is mandatory to achieve stable ionization.
Fragmentation Pathway Analysis (EI Mode)
The fragmentation of 3-Chloro-2-fluoro-5-nitropyridine (
Key Diagnostic Fragments[10]
-
Molecular Ion (
): m/z 176 (100%) and 178 (32%).-
Identifier: The 3:1 intensity ratio confirms the presence of one Chlorine atom.[1]
-
-
Loss of Nitro Group (
): m/z 130/132 .-
Mechanism:[3] Homolytic cleavage of the
bond. This is the most facile pathway for aromatic nitro compounds.
-
-
Loss of Nitro + Halogen (
): m/z 95 .-
Mechanism:[3] Subsequent loss of the Chlorine radical from the m/z 130 precursor. This ion typically retains the Fluorine atom due to the stronger
bond energy (~485 kJ/mol) vs (~328 kJ/mol).
-
-
Ring Fragmentation (
): m/z 69 .-
Mechanism: Loss of HCN from the pyridine ring, a classic degradation pathway for N-heterocycles.
-
Visualization of Fragmentation Logic
The following diagram illustrates the parent-to-daughter ion transition, essential for setting up Multiple Reaction Monitoring (MRM) transitions in triple-quadrupole instruments.
Figure 1: Mechanistic fragmentation pathway of 3-Chloro-2-fluoro-5-nitropyridine under 70 eV Electron Ionization.
Isomeric Differentiation: The "Ortho Effect"
A common challenge is distinguishing 3-Chloro-2-fluoro-5-nitropyridine (Target) from 2-Chloro-3-fluoro-5-nitropyridine (Isomer). Both have identical Molecular Weights (176.5) and elemental composition.[4][5]
Differentiation Strategy: In the Target compound, the Fluorine is at position 2 (adjacent to Nitrogen). In the Isomer, Chlorine is at position 2 .
-
Target (2-Fluoro): The
bond is extremely stable. Fragmentation tends to preserve the bond longer. -
Isomer (2-Chloro): The
bond is more labile than due to the electron-deficient nature of the C2 position in pyridine. -
Result: The Isomer (2-Cl) will show a higher abundance of the
ion (m/z 141) compared to the Target, which favors as the base peak.
Validated Experimental Protocol
To ensure reproducibility, follow this self-validating workflow. This protocol is designed for LC-MS/MS (QqQ) quantification, the standard in drug development.
Step 1: Sample Preparation[2][5]
-
Stock Solution: Dissolve 1 mg of compound in 1 mL Acetonitrile (ACN).
-
Working Standard: Dilute to 1 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.
-
Why Formic Acid? Essential to protonate the pyridine nitrogen (
< 1 due to EWGs). Without it, signal intensity drops by >90%.
-
Step 2: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode (Capillary: 3.5 kV).[1]
Step 3: Data Acquisition Workflow
Figure 2: LC-MS/MS Triple Quadrupole workflow for specific detection of the target compound.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Pyridine Derivatives. National Institute of Standards and Technology. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 2-Chloro-3-fluoro-5-nitropyridine | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-Chloro-2-fluoro-3-nitropyridine [myskinrecipes.com]
A Comparative Guide to the SNAr Reaction Rates of Fluorinated Nitropyridines
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the efficient synthesis of target molecules. Fluorinated nitropyridines are a class of reagents that have garnered significant attention due to their predictable reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The strategic placement of a nitro group, a powerful electron-withdrawing group, and a fluorine atom, an excellent leaving group in this context, renders the pyridine ring highly susceptible to nucleophilic attack. This guide provides an in-depth comparison of the SNAr reaction rates of key fluorinated nitropyridine isomers, supported by experimental data and mechanistic insights to inform your synthetic strategies.
The Underlying Principles of SNAr Reactivity in Nitropyridines
The Nucleophilic Aromatic Substitution (SNAr) reaction in pyridines proceeds through a well-established addition-elimination mechanism.[1] The presence of a strongly electron-withdrawing nitro group deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic substitution.[1] This activation is most pronounced when the nitro group is positioned ortho or para to the leaving group, as the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the nitro group through resonance.
A key, and sometimes counterintuitive, aspect of SNAr reactions is the nature of the leaving group. Contrary to S_N2 reactions, where iodide is an excellent leaving group, in SNAr the order of reactivity for halogens is F > Cl > Br > I.[2] This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond.[2] The high electronegativity of fluorine powerfully polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack.
Comparative Reactivity of Fluorinated Nitropyridine Isomers
The relative positions of the fluorine atom, the nitro group, and the ring nitrogen atom have a profound impact on the rate of SNAr reactions. Here, we compare the reactivity of three key isomers: 2-fluoro-5-nitropyridine, 2-fluoro-3-nitropyridine, and 4-fluoro-3-nitropyridine.
The Activating Power of a Para-Nitro Group: 2-Fluoro-5-nitropyridine
In 2-fluoro-5-nitropyridine, the nitro group is para to the fluorine leaving group. This arrangement allows for direct resonance stabilization of the negative charge in the Meisenheimer complex, significantly lowering the activation energy of the reaction.
Caption: SNAr mechanism for 2-fluoro-5-nitropyridine.
Experimental data confirms the high reactivity of this isomer. For instance, the reaction of 2-fluoro-5-nitropyridine with piperidine in acetone is significantly faster than that of its chloro-analogue.
The Influence of an Ortho-Nitro Group: 2-Fluoro-3-nitropyridine
Similar to the para-nitro isomer, 2-fluoro-3-nitropyridine benefits from direct resonance stabilization of the Meisenheimer complex due to the ortho-nitro group. However, the proximity of the nitro group to the reaction center can also introduce steric hindrance, potentially modulating the reaction rate compared to the 5-nitro isomer.
Activation by the Pyridine Nitrogen: 4-Fluoro-3-nitropyridine
In 4-fluoro-3-nitropyridine, the nitro group is meta to the fluorine leaving group. In this configuration, the nitro group cannot directly delocalize the negative charge of the Meisenheimer complex through resonance. However, the electron-withdrawing pyridine nitrogen is para to the site of nucleophilic attack, providing an alternative pathway for charge delocalization.
Caption: Delocalization in the Meisenheimer complex of 4-fluoro-3-nitropyridine.
While the activation by the ring nitrogen is significant, it is generally less potent than the direct resonance stabilization provided by an ortho or para nitro group. Therefore, it is predicted that 4-fluoro-3-nitropyridine would be the least reactive of the three isomers.
Summary of Comparative Reaction Rates
The following table summarizes the expected and experimentally determined relative reactivities of the fluorinated nitropyridine isomers with amine nucleophiles.
| Substrate | Nitro Position Relative to Fluorine | Key Stabilizing Feature | Relative Reactivity | Second-Order Rate Constant (k₂) with Piperidine (L mol⁻¹ s⁻¹) |
| 2-Fluoro-3-nitropyridine | ortho | Direct resonance with NO₂ | Highest (Inferred) | Data not available |
| 2-Fluoro-5-nitropyridine | para | Direct resonance with NO₂ | High | 1.1 x 10⁻² (in acetone at 25°C)[3] |
| 4-Fluoro-3-nitropyridine | meta | Resonance with pyridine N | Moderate | Data not available |
Note: The relative reactivity of 2-fluoro-3-nitropyridine is inferred from studies on analogous methoxy-nitropyridines.[1] Direct kinetic comparison with the other fluoro-isomers is needed for definitive confirmation.
Experimental Protocol: A Guide to Determining SNAr Reaction Kinetics
To foster trustworthiness and enable researchers to validate and expand upon these findings, a detailed protocol for a typical kinetic experiment is provided below. This method is adapted from the study of Mahdhaoui et al. on methoxy-nitropyridines and is suitable for monitoring the progress of SNAr reactions of fluorinated nitropyridines with amine nucleophiles using UV-Vis spectrophotometry.[1]
Materials and Instrumentation
-
Substrate: Fluorinated nitropyridine of interest (e.g., 2-fluoro-5-nitropyridine)
-
Nucleophile: Amine (e.g., piperidine, morpholine)
-
Solvent: Anhydrous solvent (e.g., methanol, acetone, acetonitrile)
-
Instrumentation:
-
UV-Vis Spectrophotometer with a thermostatically controlled cell holder
-
Quartz cuvettes (1 cm path length)
-
Standard volumetric flasks and pipettes
-
Stopwatch
-
Experimental Workflow
Sources
A Comparative Guide to the Infrared Spectroscopy of 3-Chloro-2-fluoro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering the Vibrational Signature of a Complex Pyridine Derivative
3-Chloro-2-fluoro-5-nitropyridine is a highly substituted pyridine ring, a structural motif of significant interest in medicinal chemistry and materials science. Its unique combination of electron-withdrawing groups (nitro, chloro, and fluoro) on the pyridine core results in a distinct electronic and structural profile, which can be effectively probed using Infrared (IR) spectroscopy. This guide provides an in-depth analysis of the expected IR absorption peaks for 3-Chloro-2-fluoro-5-nitropyridine, offering a robust framework for its characterization. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages a comparative analysis with structurally related compounds and foundational principles of vibrational spectroscopy to predict its IR signature. This approach not only facilitates the identification of 3-Chloro-2-fluoro-5-nitropyridine but also deepens the understanding of how substituent effects modulate the vibrational modes of the pyridine ring.
Theoretical Framework: Understanding the Vibrational Modes
The IR spectrum of an organic molecule is a unique fingerprint arising from the vibrations of its constituent bonds. These vibrations, which include stretching and bending, occur at specific quantized frequencies. The position, intensity, and shape of the absorption bands in an IR spectrum provide valuable information about the functional groups present in a molecule.
For 3-Chloro-2-fluoro-5-nitropyridine, the key vibrational modes to consider are:
-
Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to the pyridine ring.
-
Pyridine Ring Vibrations (C=C and C=N Stretching): These complex vibrations are characteristic of the aromatic system and are sensitive to the nature and position of substituents.
-
Nitro Group (NO₂) Stretching: The symmetric and asymmetric stretching vibrations of the nitro group are typically strong and occur in well-defined regions of the spectrum.
-
Carbon-Halogen (C-F and C-Cl) Stretching: The vibrations of the carbon-fluorine and carbon-chlorine bonds.
The electronegativity and position of the chloro, fluoro, and nitro substituents significantly influence the electron distribution within the pyridine ring, thereby shifting the frequencies of these characteristic vibrations.
Predicted Infrared Absorption Peaks for 3-Chloro-2-fluoro-5-nitropyridine
Based on the analysis of structurally similar compounds and established correlation tables, the following table summarizes the predicted IR absorption peaks for 3-Chloro-2-fluoro-5-nitropyridine.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Comparative Insights |
| ~3100 - 3000 | Medium to Weak | Aromatic C-H Stretch | Typical for C-H bonds on an aromatic ring. The exact position will be influenced by the strong electron-withdrawing substituents. |
| ~1600 - 1570 | Medium to Strong | Pyridine Ring (C=C/C=N) Stretch | Substitution on the pyridine ring affects these vibrations. The presence of multiple electron-withdrawing groups is expected to shift these bands. |
| ~1550 - 1520 | Strong | Asymmetric NO₂ Stretch | The nitro group gives rise to two characteristic strong absorptions. This is the higher frequency asymmetric stretch. |
| ~1480 - 1450 | Medium | Pyridine Ring (C=C/C=N) Stretch | Another key ring vibration, sensitive to substitution patterns. |
| ~1360 - 1340 | Strong | Symmetric NO₂ Stretch | The lower frequency symmetric stretch of the nitro group, also a strong and reliable indicator. |
| ~1250 - 1150 | Strong | C-F Stretch | The carbon-fluorine bond is highly polar, resulting in a strong absorption in this region. |
| ~850 - 800 | Medium to Strong | C-H Out-of-Plane Bending | The frequency is dependent on the number of adjacent hydrogen atoms on the ring. |
| ~750 - 700 | Medium to Strong | C-Cl Stretch | The carbon-chlorine stretching vibration typically appears in this region. |
Comparative Analysis: The Influence of Fluorine Substitution
To understand the specific spectral features of 3-Chloro-2-fluoro-5-nitropyridine, a comparison with the experimentally and theoretically characterized 2-chloro-5-nitropyridine is highly instructive[1].
Key Spectral Differences Expected:
-
C-F Stretching: The most significant difference will be the appearance of a strong absorption band in the 1250-1150 cm⁻¹ region, corresponding to the C-F stretching vibration, which is absent in the spectrum of 2-chloro-5-nitropyridine.
-
Shifts in Ring Vibrations: The introduction of a highly electronegative fluorine atom at the 2-position will further perturb the electronic structure of the pyridine ring. This is expected to cause shifts in the C=C and C=N stretching frequencies (around 1600-1450 cm⁻¹) compared to 2-chloro-5-nitropyridine.
-
C-H Bending Modes: The substitution pattern in 3-Chloro-2-fluoro-5-nitropyridine leaves two adjacent hydrogen atoms on the ring. This will influence the C-H out-of-plane bending modes, potentially leading to a different pattern in the 900-800 cm⁻¹ region compared to 2-chloro-5-nitropyridine.
The following diagram illustrates the workflow for predicting and interpreting the IR spectrum of the target compound.
Caption: Workflow for the prediction and interpretation of the IR spectrum.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following provides a detailed, self-validating protocol for obtaining the FT-IR spectrum of a solid sample like 3-Chloro-2-fluoro-5-nitropyridine using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method.
Instrumentation and Materials:
-
Fourier Transform Infrared (FT-IR) Spectrometer with a Diamond ATR accessory.
-
3-Chloro-2-fluoro-5-nitropyridine (solid).
-
Spatula.
-
Methanol or isopropanol for cleaning.
-
Lint-free wipes.
Step-by-Step Methodology:
-
Instrument Preparation and Background Scan:
-
Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in methanol or isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This is a critical step to account for any atmospheric (e.g., CO₂, water vapor) or instrumental absorptions. The background spectrum should be a flat line with minimal noise.
-
-
Sample Application:
-
Place a small amount (typically a few milligrams) of the solid 3-Chloro-2-fluoro-5-nitropyridine powder onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure the baseline is flat.
-
Use the instrument's software to label the peak positions (wavenumbers) of the significant absorption bands.
-
-
Cleaning:
-
Retract the ATR press and carefully remove the sample powder from the crystal using a dry, lint-free wipe.
-
Perform a final cleaning of the ATR crystal with a solvent-moistened wipe to ensure no residue remains for the next measurement.
-
The following diagram outlines the experimental workflow for acquiring an ATR-FTIR spectrum.
Caption: Experimental workflow for ATR-FTIR spectroscopy.
Conclusion
References
-
Vibrational spectroscopy (FTIR and FTRaman) investigation using DFT analysis on the Structure of 2-chloro-5-nitropyridine. (2011). Journal of Physics and Chemistry of Solids. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
